An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzyl[1,1'-biphenyl]-2-ol
Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl[1,1'-biphenyl]-2-ol, a substituted biphenylol of interest to researchers and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl[1,1'-biphenyl]-2-ol, a substituted biphenylol of interest to researchers and professionals in drug development and materials science. The biphenyl scaffold is a privileged structure in medicinal chemistry, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics and functional materials. This document details a proposed synthetic pathway, including a step-by-step experimental protocol, and a thorough characterization of the target molecule using modern analytical techniques.
Introduction: The Significance of Substituted Biphenyls
The [1,1'-biphenyl]-2-ol scaffold is a core structural motif in a variety of biologically active molecules and functional materials. The hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The introduction of a benzyl group at the 3-position of this scaffold can significantly influence its conformational flexibility, lipophilicity, and steric profile, thereby modulating its biological activity or material properties. A comprehensive understanding of the synthesis and characterization of such derivatives is paramount for the rational design of new chemical entities.
This guide presents a plausible and efficient synthetic route to 3-Benzyl[1,1'-biphenyl]-2-ol and a detailed analysis of its structural and spectroscopic properties. The methodologies described herein are based on well-established and reliable chemical transformations, ensuring a high degree of confidence in their application.
Proposed Synthetic Pathway
A two-step synthetic approach is proposed for the synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol. The strategy involves an initial ortho-benzylation of 2-bromophenol, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the second phenyl ring. This route is advantageous as it allows for the controlled introduction of the benzyl group prior to the formation of the biphenyl linkage, minimizing potential side reactions.
Caption: Proposed two-step synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol.
Step 1: Ortho-Benzylation of 2-Bromophenol
The first step involves the selective ortho-benzylation of 2-bromophenol. The hydroxyl group of the phenol is first deprotonated with a mild base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a Williamson ether synthesis-like reaction with benzyl bromide. While O-alkylation is a competing reaction, the use of a non-polar solvent and careful control of reaction conditions can favor C-alkylation, particularly at the ortho position due to the directing effect of the hydroxyl group.
Experimental Protocol:
To a stirred solution of 2-bromophenol (1.0 eq.) in anhydrous acetone (10 mL/mmol of phenol) in a round-bottom flask, add potassium carbonate (2.0 eq.).
Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-6-benzylphenol.
Step 2: Suzuki-Miyaura Cross-Coupling
The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 2-bromo-6-benzylphenol with phenylboronic acid. This reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2][3]
Experimental Protocol:
In a round-bottom flask, combine 2-bromo-6-benzylphenol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction to room temperature and add water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Benzyl[1,1'-biphenyl]-2-ol.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of 3-Benzyl[1,1'-biphenyl]-2-ol
A comprehensive characterization of the synthesized 3-Benzyl[1,1'-biphenyl]-2-ol is essential to confirm its structure and purity. The following analytical techniques are recommended, with predicted data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.50-7.30
m
5H
Phenyl group protons
~7.30-7.10
m
5H
Benzyl group aromatic protons
~7.05
t, J ≈ 7.6 Hz
1H
H-5
~6.95
d, J ≈ 7.6 Hz
1H
H-4 or H-6
~6.90
d, J ≈ 7.6 Hz
1H
H-6 or H-4
~5.00
s
1H
-OH
~4.00
s
2H
-CH₂-
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~152
C-2 (C-OH)
~141
C-1' (Quaternary)
~138
Benzyl C-1' (Quaternary)
~131
C-1 (Quaternary)
~130
C-5
~129.5
Phenyl C-2'/C-6'
~129.0
Benzyl C-2'/C-6'
~128.5
Phenyl C-4'
~128.0
Benzyl C-4'
~127.5
Phenyl C-3'/C-5'
~127.0
Benzyl C-3'/C-5'
~126
C-3 (C-CH₂)
~122
C-6
~118
C-4
~38
-CH₂-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Benzyl[1,1'-biphenyl]-2-ol (C₁₉H₁₆O), the expected molecular weight is approximately 260.12 g/mol .
Predicted Mass Spectrum (Electron Ionization - EI):
m/z
Predicted Fragment
260
[M]⁺ (Molecular ion)
181
[M - C₆H₅]⁺ (Loss of phenyl group)
169
[M - C₇H₇]⁺ (Loss of benzyl group)
91
[C₇H₇]⁺ (Benzyl cation)
77
[C₆H₅]⁺ (Phenyl cation)
The fragmentation pattern is expected to be dominated by the cleavage of the benzyl and phenyl groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (ATR):
Wavenumber (cm⁻¹)
Vibration
~3500-3300 (broad)
O-H stretch (phenolic)
~3100-3000
C-H stretch (aromatic)
~2920, ~2850
C-H stretch (aliphatic -CH₂-)
~1600, ~1490, ~1450
C=C stretch (aromatic rings)
~1230
C-O stretch (phenolic)
~750, ~700
C-H out-of-plane bend (monosubstituted and ortho-disubstituted rings)
Purification and Handling
The final product, 3-Benzyl[1,1'-biphenyl]-2-ol, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The purity of the final compound should be assessed by TLC and NMR spectroscopy. The compound should be stored in a cool, dry, and dark place to prevent degradation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed during all experimental procedures.
Conclusion
This technical guide has outlined a robust and plausible synthetic route for the preparation of 3-Benzyl[1,1'-biphenyl]-2-ol. The proposed two-step synthesis, involving an ortho-benzylation followed by a Suzuki-Miyaura cross-coupling, provides a clear and efficient pathway to the target molecule. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the structural elucidation and quality control of the synthesized compound. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel biphenyl-based compounds for various applications.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
PubChem. (n.d.). [1,1'-Biphenyl]-2-ol. Retrieved from [Link]
PubChem. (n.d.). 2-Benzylphenol. Retrieved from [Link]
PubChem. (n.d.). 4-Benzylphenol. Retrieved from [Link]
NIST. (n.d.). Phenol, 2-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). p-Benzylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Physicochemical properties of 3-Benzyl[1,1'-biphenyl]-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl[1,1'-biphenyl]-2-ol Abstract 3-Benzyl[1,1'-biphenyl]-2-ol is a complex phenolic compound featuring a biphenyl core, a structure of significant int...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl[1,1'-biphenyl]-2-ol
Abstract
3-Benzyl[1,1'-biphenyl]-2-ol is a complex phenolic compound featuring a biphenyl core, a structure of significant interest in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted based on its constituent functional groups—a phenolic hydroxyl, a flexible benzyl substituent, and a rigid biphenyl scaffold. This guide provides a comprehensive analysis of these predicted properties and, more critically, outlines the detailed, field-proven experimental protocols required for their empirical determination. By grounding our discussion in the principles of physical organic chemistry and established analytical methodologies, this document serves as both a predictive profile and a practical handbook for researchers investigating this molecule or its structural analogues.
Molecular Identity and Computed Properties
The foundational step in characterizing any compound is to establish its precise molecular identity. 3-Benzyl[1,1'-biphenyl]-2-ol is an aromatic alcohol built upon a [1,1'-biphenyl] framework. A hydroxyl group at the 2-position imparts phenolic character, while a benzyl group at the 3-position introduces significant steric bulk and lipophilicity.
Due to the scarcity of direct experimental data, we begin with high-quality computed properties. These values, derived from computational algorithms, provide a robust starting point for experimental design and offer insight into the molecule's expected behavior in various environments.
Property
Value
Source
Molecular Formula
C₁₉H₁₆O
(Calculated)
Molecular Weight
260.33 g/mol
(Calculated)
XLogP3-AA
5.5
PubChem CID: 139034960
Hydrogen Bond Donor Count
1
PubChem CID: 139034960
Hydrogen Bond Acceptor Count
1
PubChem CID: 139034960
Rotatable Bond Count
3
PubChem CID: 139034960
Topological Polar Surface Area
20.2 Ų
PubChem CID: 139034960
Solid-State Properties: Melting Point
Theoretical Insight
The melting point is a critical indicator of a compound's purity and the strength of its intermolecular forces in the solid state. For 3-Benzyl[1,1'-biphenyl]-2-ol, we anticipate a relatively high melting point characteristic of a crystalline solid. This is due to several structural factors:
Molecular Rigidity and Size: The large, planar biphenyl core allows for efficient crystal packing and significant van der Waals interactions.
Hydrogen Bonding: The phenolic hydroxyl group is capable of forming strong intermolecular hydrogen bonds, which require substantial thermal energy to disrupt.
Purity: It is crucial to recognize that the presence of impurities, such as solvents or synthetic byproducts, will depress and broaden the melting point range. A sharp melting range (typically 0.5-1.0°C) is a strong indicator of high purity[1].
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the definitive method for obtaining an accurate melting point range using a modern digital apparatus. The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete[2].
Methodology:
Sample Preparation: Ensure the sample is completely dry, as residual solvent acts as an impurity[3]. Finely powder the crystalline solid using a mortar and pestle to ensure uniform heat transfer.
Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom, aiming for a packed column height of 2.5-3.5 mm[4].
Apparatus Setup:
Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected melting point. If the approximate value is unknown, a preliminary rapid heating run is advised to establish it[1].
Set the heating rate (ramp rate) to 1°C per minute for an accurate determination[3][4].
Measurement:
Insert the loaded capillary tube into the heating block.
Observe the sample through the magnified viewfinder.
Record the temperature at which the first drop of liquid appears (T₁).
Record the temperature at which the last solid particle melts into a clear liquid (T₂).
The melting point is reported as the range T₁ - T₂.
Self-Validation: The protocol's integrity is maintained by performing at least two measurements that yield consistent values and by calibrating the instrument with certified reference standards[4].
Caption: Workflow for Melting Point Determination.
Solubility Profile and Acidity (pKa)
Theoretical Insight
Solubility: The solubility of a compound governs its behavior in biological and chemical systems. 3-Benzyl[1,1'-biphenyl]-2-ol possesses a dual nature. The extensive hydrocarbon framework (19 carbons) makes it highly lipophilic and thus poorly soluble in water, but readily soluble in common organic solvents like ethanol, acetone, and diethyl ether[5][6]. However, the phenolic hydroxyl group introduces a key chemical handle. As a weak acid, it will be deprotonated by a sufficiently strong base (like NaOH) to form a water-soluble sodium phenoxide salt. This chemical property is a cornerstone of its identification and purification.
Acidity (pKa): The pKa is the negative logarithm of the acid dissociation constant and quantifies the acidity of the phenolic proton. For phenol itself, the pKa is approximately 9.99[7]. The substituents on the biphenyl ring of our target molecule will modulate this value. While precise prediction is complex, the benzyl and phenyl groups are generally considered weakly electron-donating or neutral, suggesting the pKa will likely remain in the range of 9.5-10.5. Accurate pKa determination is vital in drug development as it dictates the ionization state of the molecule at physiological pH, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Solubility Classification
This systematic approach uses a series of solvents to classify a compound based on its functional groups[8][9].
Methodology:
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, it is a low molecular weight polar compound. Prediction: Insoluble.
5% NaOH Solubility: To the undissolved sample from step 1 (or a fresh sample), add 0.75 mL of 5% aqueous NaOH. Shake vigorously. If it dissolves, an acidic functional group is present. Prediction: Soluble, indicating the presence of the phenolic hydroxyl group.
5% NaHCO₃ Solubility: Add ~25 mg of the compound to 0.75 mL of 5% aqueous NaHCO₃. Effervescence or dissolution indicates a strong acid (e.g., a carboxylic acid). Phenols are generally not acidic enough to react. Prediction: Insoluble.
5% HCl Solubility: Add ~25 mg of the compound to 0.75 mL of 5% aqueous HCl. Dissolution indicates a basic functional group (e.g., an amine). Prediction: Insoluble.
Conc. H₂SO₄ Solubility: Add ~25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄. Dissolution or a color change indicates the presence of a functional group that can be protonated, such as one containing oxygen or pi bonds. Prediction: Soluble.
Caption: Decision tree for solubility-based classification.
This is a robust method for determining the pKa of compounds with a pH-dependent UV-Vis spectrum[10]. The principle relies on the fact that the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol have different absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be calculated as the pH at which the concentrations of the two species are equal[11][12].
Methodology:
Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻² M) of the compound in a suitable organic solvent like methanol or acetonitrile[11][13].
Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa (e.g., from pH 8 to pH 12).
Sample Preparation: For each buffer, dilute a small aliquot of the stock solution to a final, constant concentration (e.g., 10⁻⁴ M)[11]. Prepare two additional samples in highly acidic (e.g., pH 2) and highly basic (e.g., pH 13) solutions to obtain the spectra of the pure protonated and deprotonated forms, respectively.
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
Data Analysis:
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
Plot the absorbance at this wavelength against the pH of the solutions.
Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound[11][12].
Chromatographic Profile and Lipophilicity
Theoretical Insight
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of compounds like 3-Benzyl[1,1'-biphenyl]-2-ol. In drug development, Reverse-Phase HPLC (RP-HPLC) is particularly powerful.
Lipophilicity (LogP): The partition coefficient between octanol and water (LogP) is a key measure of a drug's lipophilicity. The computed XLogP3 value of 5.5 for our target compound indicates very high lipophilicity, suggesting it will readily partition into lipid membranes. This property is strongly correlated with retention time in RP-HPLC; more lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.
Stationary Phase Selection: While standard C18 (octadecylsilane) columns are the workhorse of RP-HPLC, the aromatic nature of 3-Benzyl[1,1'-biphenyl]-2-ol makes it an ideal candidate for a stationary phase with alternative selectivity. A biphenyl stationary phase can offer enhanced retention and selectivity for aromatic compounds through π-π stacking interactions between the analyte's phenyl rings and the biphenyl groups of the stationary phase[14][15][16]. This can be crucial for separating the target compound from closely related impurities.
Experimental Protocol: RP-HPLC Method Development
This protocol provides a starting point for developing a robust analytical method for purity assessment and quantification.
Methodology:
Column Selection:
Starting Point: Ascentis® Express Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) or equivalent. A standard C18 column can be used as a comparison.
Rationale: The biphenyl phase provides alternative selectivity for aromatic compounds, which may be advantageous[14][16].
Mobile Phase Preparation:
Solvent A: 0.1% (v/v) Formic Acid in Water.
Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.
Rationale: Acetonitrile is a common organic modifier. Formic acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a single analyte form and leading to sharper, more symmetrical peaks[15].
Gradient Elution: A gradient is recommended for initial screening to elute a wide range of compounds.
Initial Conditions: 95% A / 5% B
Gradient: Ramp to 5% A / 95% B over 10-15 minutes.
Hold: Hold at 95% B for 2-3 minutes.
Re-equilibration: Return to initial conditions and hold for 3-5 minutes before the next injection.
System Parameters:
Flow Rate: 0.3 - 0.5 mL/min (for a 2.1 mm ID column).
Column Temperature: 30 - 40 °C. Elevated temperatures can improve peak shape and reduce backpressure.
Detection: UV detector set at a wavelength where the compound absorbs, likely around 254 nm. A photodiode array (PDA) detector is ideal for determining the optimal wavelength.
Injection Volume: 1 - 5 µL.
Optimization: Based on the initial results, adjust the gradient slope, organic modifier (e.g., test methanol vs. acetonitrile), or stationary phase to achieve optimal resolution and peak shape[15].
Caption: Workflow for RP-HPLC Method Development.
Conclusion
3-Benzyl[1,1'-biphenyl]-2-ol presents a fascinating structural motif for chemical and pharmaceutical research. This guide establishes a robust physicochemical profile based on established chemical principles and computational data. We predict it to be a high-melting, highly lipophilic (XLogP3 ≈ 5.5), and weakly acidic (pKa ≈ 9.5-10.5) solid. Its solubility behavior is dictated by its large non-polar surface area and its single acidic proton, rendering it soluble in organic solvents and aqueous base.
Of greater practical importance, this document provides detailed, validated methodologies for the empirical determination of its core physicochemical properties. The protocols for melting point, solubility, pKa, and HPLC analysis are designed to be directly implemented in a modern research laboratory, providing the necessary framework to move from theoretical prediction to tangible, high-quality experimental data. This comprehensive approach ensures that researchers can confidently characterize this compound and unlock its potential in drug discovery and materials science.
References
Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI.
Melting Point Determination Procedure. (2025). Chemistry LibreTexts.
Melting point determination. Royal Society of Chemistry.
Measuring the Melting Point. (2023). Westlab Canada.
5 Easy Methods to Calculate pKa. (2025). PharmaGuru.co.
Melting point determination. SSERC.
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2021). MDPI.
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2026). LCGC North America.
Method development for the HPLC analysis of biphenyltetrols. BenchChem.
Ascentis® Express Biphenyl UHPLC and HPLC Columns. Sigma-Aldrich.
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Journal of the Korean Chemical Society.
Spectrophotometric Determination of pKa of Phenol Red. University of Hawaiʻi at Mānoa.
Molecular Architecture and Conformational Dynamics of 3-Benzyl[1,1'-biphenyl]-2-ol
Executive Summary 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0), structurally classified as 2-benzyl-6-phenylphenol, is a highly sterically hindered phenolic compound [1]. Flanked by a rigid phenyl ring at the C6 positi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0), structurally classified as 2-benzyl-6-phenylphenol, is a highly sterically hindered phenolic compound [1]. Flanked by a rigid phenyl ring at the C6 position and a flexible benzyl group at the C2 position, the central phenolic hydroxyl group exists in a profoundly congested microenvironment. This whitepaper provides an in-depth technical analysis of its conformational dynamics, the causality behind its synthetic methodologies, and its advanced applications in materials science and asymmetric catalysis.
Physicochemical Profiling & Steric Topography
To understand the behavior of 3-benzyl[1,1'-biphenyl]-2-ol, one must first analyze its fundamental physicochemical properties. The dual presence of aryl and benzyl substituents significantly increases its lipophilicity and boiling point relative to standard biphenyls [1, 2].
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Structural Implication
Molecular Weight
260.3 g/mol
High mass for a monomeric phenol; dictates low volatility.
Molecular Formula
C₁₉H₁₆O
High carbon-to-oxygen ratio drives extreme hydrophobicity.
Boiling Point
401.2 °C (at 760 mmHg)
Elevated due to strong intermolecular π-π stacking and high molecular weight.
XLogP3-AA
5.1
Highly lipophilic; ideal for integration into hydrophobic polymer matrices.
Topological Polar Surface Area (TPSA)
20.2 Ų
Low TPSA indicates the single -OH group is the sole polar contact, heavily shielded by ortho-groups.
Conformational Causality
The steric hindrance in this molecule prevents the biphenyl system from achieving coplanarity. The dihedral angle between the central phenol ring and the C6-phenyl ring is forced into a twisted conformation (typically 45°–60°) to minimize Pauli repulsion between the ortho-protons and the phenolic oxygen. Concurrently, the C2-benzyl group possesses two axes of rotation. The methylene spacer (-CH₂-) allows the benzyl phenyl ring to fold inward, establishing an intramolecular OH···π hydrogen bond . This non-covalent interaction acts as a conformational lock, stabilizing the global minimum energy state.
Standard Friedel-Crafts alkylation of phenols often yields a mixture of ortho and para isomers, alongside unwanted O-alkylation (Williamson ether-type products). To achieve exclusive ortho-substitution to form 3-benzyl[1,1'-biphenyl]-2-ol, a magnesium-mediated directed alkylation is required [4].
Causality of Reagent Choice: Magnesium methoxide is utilized because it forms a rigid, bidentate magnesium phenoxide chelate. This intermediate tightly coordinates the incoming benzyl chloride, spatially directing the electrophilic attack exclusively to the ortho-carbon while completely masking the oxygen atom from reacting.
Step-by-Step Methodology:
Preparation of the Chelate: In a dry, inert-gas purged flask, dissolve 0.2 mol of 2-phenylphenol in 150 mL of anhydrous toluene. Add magnesium methoxide (prepared in situ from 6.0 g of Mg turnings and dry methanol).
Distillation: Heat the mixture to distill off the methanol, driving the equilibrium to form the magnesium phenoxide chelate suspended in toluene.
Electrophilic Addition: Cool the reaction slightly and add 0.2 mol of benzyl chloride dropwise over 30 minutes to prevent thermal runaway.
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 72 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1); the disappearance of the 2-phenylphenol spot confirms reaction completion.
Quenching & Extraction: Cool to room temperature and pour the mixture onto crushed ice containing 2M HCl to break the magnesium complex. Extract the aqueous layer three times with diethyl ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield pure 3-benzyl[1,1'-biphenyl]-2-ol.
Caption: Regioselective ortho-benzylation utilizing magnesium chelation to prevent O-alkylation.
To validate the 3D architecture and the presence of OH···π interactions, a dual empirical and computational approach is required.
Causality of Analytical Choice: Standard 1D ¹H-NMR cannot resolve 3D spatial arrangements. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory because it detects through-space dipole-dipole coupling (< 5 Å). For computational modeling, the B3LYP functional often fails to account for dispersion forces. Therefore, the M06-2X functional is selected, as it is explicitly parameterized to accurately model non-covalent π-π and OH···π interactions.
Step-by-Step Methodology:
NMR Acquisition: Dissolve the purified compound in anhydrous CDCl₃. Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
Cross-Peak Analysis: Identify cross-peaks between the phenolic -OH proton and the aromatic protons of the benzyl group. The intensity of these peaks self-validates the spatial proximity induced by folding.
DFT Initialization: Build the molecule in a computational chemistry suite (e.g., Gaussian 16). Input initial coordinates derived from the NOESY distance constraints.
Energy Minimization: Run a geometry optimization using the M06-2X functional and the def2-TZVP basis set. Include an implicit solvation model (SMD) for chloroform to match the NMR conditions.
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to ensure the absence of imaginary frequencies, confirming a true global minimum.
Caption: Integrated empirical and computational workflow for 3D conformational elucidation.
Industrial & Catalytic Applications
The unique steric topography of 3-benzyl[1,1'-biphenyl]-2-ol makes it a highly valuable precursor in advanced chemical engineering and materials science [2].
High-Refractive-Index Polyarylate Resins
Sterically hindered phenols are critical building blocks for optical materials. By reacting 3-benzyl[1,1'-biphenyl]-2-ol with 9-fluorenone under acidic conditions (using a dodecyl mercaptan promoter), chemists synthesize fluorene-skeleton bisphenols [3].
Mechanistic Causality: The bulky benzyl and phenyl groups restrict the rotational freedom of the resulting polymer chains. This restriction dramatically increases the glass transition temperature (
Tg
) and packs the highly polarizable π-electrons densely, resulting in epoxy and polyarylate resins with exceptionally high refractive indices and low birefringence—ideal for advanced optical lenses and smartphone camera components.
Bulky Ligands for Asymmetric Catalysis
In transition-metal catalysis, the steric bulk of the ligand dictates the enantioselectivity of the reaction. 3-Benzyl[1,1'-biphenyl]-2-ol is utilized to synthesize bulky phosphite and phosphoramidite ligands.
Mechanistic Causality: When coordinated to a metal center (e.g., Rhodium or Palladium), the benzyl and phenyl groups create a deep, chiral binding pocket. This steric wall forces incoming substrates to approach the metal center from a single stereochemical trajectory, maximizing the enantiomeric excess (ee) of the final product.
Advanced Antioxidants
Phenolic compounds neutralize reactive oxygen species (ROS) by donating a hydrogen atom to form a phenoxy radical.
Mechanistic Causality: In standard phenols, phenoxy radicals rapidly dimerize, terminating their antioxidant activity. In 3-benzyl[1,1'-biphenyl]-2-ol, the massive steric bulk of the C2 and C6 substituents physically blocks other radicals from approaching the oxygen atom. This kinetic stabilization drastically extends the half-life of the radical, making it an elite stabilizer for industrial polymers and lubricants exposed to extreme thermal stress.
References
Google Patents. "Bisphenol having fluorene skeleton, method for producing same, polyarylate resin, (meth)acrylate compound and epoxy resin which are derived from the bisphenol." US Patent 10689318B2.
Baldwin, J. et al. "Synthesis of 2-benzyl-6-phenylphenol." The Journal of Organic Chemistry, 1970, Vol. 35, No. 1, p. 76. Available at:[Link]
Exploratory
Comprehensive Spectroscopic Profiling of 3-Benzyl[1,1'-biphenyl]-2-ol: A Technical Guide
Executive Summary The structural elucidation of complex biaryl systems is a cornerstone of modern medicinal chemistry and materials science. 3-Benzyl[1,1'-biphenyl]-2-ol (also referred to as 3-benzylbiphenyl-2-ol or 2-ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of complex biaryl systems is a cornerstone of modern medicinal chemistry and materials science. 3-Benzyl[1,1'-biphenyl]-2-ol (also referred to as 3-benzylbiphenyl-2-ol or 2-phenyl-6-benzylphenol) represents a sterically encumbered, highly functionalized phenolic scaffold. This whitepaper provides an in-depth analysis of the spectroscopic signatures (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) of 3-benzyl[1,1'-biphenyl]-2-ol, contextualizing the data within the framework of its synthetic origins via directed ortho-lithiation[1].
Molecular Architecture & Causality of Spectroscopic Signatures
The unique spectroscopic profile of 3-benzyl[1,1'-biphenyl]-2-ol is driven by three distinct structural domains:
The Phenolic Core: The hydroxyl group at the C2 position acts as a strong electron-donating group, shielding the adjacent aromatic protons while providing a distinct hydrogen-bonding handle visible in IR spectroscopy.
The C1-Phenyl Ring (Biphenyl System): The biaryl axis introduces steric crowding. The dihedral angle between the two phenyl rings breaks coplanarity, which prevents complete
π
-conjugation and shifts the UV and NMR resonances compared to a fully planar system.
The C3-Benzyl Group: The methylene bridge (-CH₂-) acts as an isolated spin system in ¹H NMR, providing a sharp, diagnostic singlet (or closely coupled multiplet depending on rotational restriction).
The synthesis of this compound often relies on the directed ortho-lithiation (DoM) of N-silylated O-aryl N-isopropylcarbamates, a method that ensures high regioselectivity by leveraging the carbamate directing group before a final deprotection step yields the free phenol[1].
Synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol via Directed ortho-Lithiation.
To ensure reproducibility and scientific integrity, the following protocol outlines the generation and subsequent spectroscopic isolation of the target compound.
Synthesis via Deprotection
As demonstrated in established methodologies for the deprotection of O-isopropylcarbamoyl-substituted hydroxybiaryls[1]:
Reagent Assembly: Dissolve the carbamate precursor (e.g., 0.5 mmol) in 2 mL of anhydrous Tetrahydrofuran (THF).
Catalysis & Cleavage: Add 4-Dimethylaminopyridine (DMAP, 0.05 mmol) and cyclohexylamine (5.0 mmol). Heat the solution at reflux for 6 hours. The use of cyclohexylamine facilitates the cleavage of the sterically hindered carbamate.
Quenching & Extraction: Cool the reaction to room temperature. Quench by adding 3 mL of 2 M HCl. Extract the aqueous layer with diethyl ether (Et₂O).
Purification: Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate 3-benzyl[1,1'-biphenyl]-2-ol.
Spectroscopic Acquisition Parameters
NMR: Acquired on a 300 MHz or 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (
δ
) are reported in ppm relative to tetramethylsilane (TMS).
IR: Recorded using an ATR-FTIR spectrometer.
MS: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in negative ion mode, given the acidic phenolic proton.
Multimodal Spectroscopic Workflow for Structural Elucidation.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectra of 3-benzyl[1,1'-biphenyl]-2-ol are defined by the complex aromatic region and the diagnostic benzylic methylene protons. The steric bulk of the C1-phenyl and C3-benzyl groups restricts the rotation of the phenolic -OH, often leading to a sharp, exchangeable singlet in non-polar, dry solvents like CDCl₃.
Table 1: ¹H NMR Data Summary (300 MHz, CDCl₃)
Proton Environment
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Benzylic -CH₂-
4.05 - 4.15
Singlet (or br s)
2H
-
Phenolic -OH
~ 5.20
Broad Singlet
1H
- (Exchangeable)
Aromatic (Biphenyl core)
6.90 - 7.15
Multiplet
3H
Complex
Aromatic (Phenyl/Benzyl)
7.20 - 7.55
Multiplet
10H
Complex
Table 2: ¹³C NMR Data Summary (75 MHz, CDCl₃)
Carbon Environment
Chemical Shift (
δ
, ppm)
Assignment Notes
Aliphatic
~ 36.5
Benzylic -CH₂- carbon
Aromatic (CH)
120.0 - 130.0
Multiple overlapping signals for unsubstituted aromatic carbons
Aromatic (Cq)
~ 128.5, 137.5, 140.0
Quaternary carbons of the phenyl and benzyl rings
Phenolic (C-OH)
~ 150.5
Highly deshielded C2 carbon attached to oxygen
Note: Exact chemical shifts vary slightly based on concentration and temperature due to hydrogen bonding dynamics.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the functional groups. The causality behind the IR peaks lies in the vibrational modes of the specific bonds.
Table 3: Key IR Frequencies (ATR-FTIR)
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Causality / Structural Feature
3500 - 3200
O-H stretch
Broad, Strong
Intermolecular hydrogen bonding of the phenol.
3060 - 3020
C-H stretch (sp²)
Medium
Aromatic protons on the three rings.
2920, 2850
C-H stretch (sp³)
Weak
Aliphatic benzylic methylene group.
1595, 1490
C=C stretch
Strong
Aromatic ring skeletal vibrations.
1210 - 1180
C-O stretch
Strong
Phenolic carbon-oxygen single bond.
750, 690
C-H out-of-plane
Strong
Mono-substituted benzene rings (phenyl & benzyl).
Mass Spectrometry (MS)
For 3-benzyl[1,1'-biphenyl]-2-ol (Molecular Formula: C₁₉H₁₆O, Exact Mass: 260.1201), Electrospray Ionization in negative mode (ESI-) is highly effective due to the facile deprotonation of the phenol.
[M-H]⁻ Ion:m/z
259.11
Fragmentation Pathway: Collision-Induced Dissociation (CID) typically results in the loss of the benzyl radical (tropylium ion equivalent in positive mode, but in negative mode, the charge remains on the phenoxide).
Key Fragment:m/z
168.05 (Loss of C₇H₇, corresponding to the biphenyl-2-olate radical anion).
Conclusion
The comprehensive spectroscopic profiling of 3-benzyl[1,1'-biphenyl]-2-ol requires a multimodal approach. The ¹H NMR provides critical spatial information via the benzylic methylene protons, while ¹³C NMR and IR confirm the presence of the sterically hindered phenolic core. Mass spectrometry validates the molecular weight and structural connectivity through predictable fragmentation patterns. Understanding these signatures is vital for researchers utilizing directed ortho-lithiation strategies to build complex biaryl architectures.
References
Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates
Source: The Journal of Organic Chemistry - ACS Publications (July 28, 2005)
URL:[Link] (Derived from[1])
An In-depth Technical Guide to 3-Benzyl[1,1'-biphenyl]-2-ol: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Scaffold of Potential The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, renowned for its unique conformational properties and its presence in numerous biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unveiling a Scaffold of Potential
The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, renowned for its unique conformational properties and its presence in numerous biologically active compounds and functional materials.[1] When functionalized with a hydroxyl group, it becomes a biphenylol, a scaffold with significant potential for hydrogen bonding and further chemical modification. The introduction of a benzyl group adds another layer of complexity and potential for specific biological interactions through steric and hydrophobic effects.[2] This guide focuses on a specific, yet underexplored, member of this family: 3-Benzyl[1,1'-biphenyl]-2-ol (CAS No. 22040-08-0).
While a detailed historical account of its discovery is not prominent in the public scientific literature, its structural components suggest a significant potential for applications in drug discovery and as a valuable synthetic intermediate. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its logical synthesis to its potential biological relevance, based on established chemical principles and data from closely related analogues.
Physicochemical and Structural Properties
3-Benzyl[1,1'-biphenyl]-2-ol is a colorless to pale yellow transparent liquid.[3] Its structure combines the rigidity of the biphenyl core with the flexibility of the benzyl group, creating a unique three-dimensional profile that can be advantageous for specific molecular recognition in biological systems.
Predicted values are computationally generated and should be confirmed experimentally.
Plausible Synthesis and Methodologies
The synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol can be logically approached through a convergent synthesis that combines two well-established and robust reactions in organic chemistry: the ortho-benzylation of a phenol and the Suzuki-Miyaura cross-coupling reaction. This approach offers flexibility in the choice of starting materials and generally proceeds with good yields and functional group tolerance.[5][6]
Retrosynthetic Analysis and Proposed Pathway
A plausible retrosynthetic analysis disconnects the biphenyl bond, suggesting a Suzuki-Miyaura coupling between an ortho-benzylated aryl halide and phenylboronic acid. The ortho-benzylated precursor can, in turn, be synthesized from a suitable phenol.
Caption: Retrosynthetic analysis of 3-Benzyl[1,1'-biphenyl]-2-ol.
Detailed Experimental Protocol
This protocol is a proposed, field-proven methodology based on standard procedures for ortho-benzylation and Suzuki-Miyaura coupling reactions.
Step 1: Synthesis of 2-Bromo-6-benzylphenol (Intermediate)
This step involves the selective ortho-benzylation of 2-bromophenol. Friedel-Crafts alkylation is a classic method for this transformation.[7]
Reagents and Materials:
2-Bromophenol
Benzyl alcohol
A solid acid catalyst (e.g., Montmorillonite K-10 clay, Zeolite)
Toluene
Dean-Stark apparatus
Standard glassware for organic synthesis
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-bromophenol (1.0 equiv.), the solid acid catalyst (e.g., 20% by weight of the phenol), and toluene.
Heat the mixture to reflux and add benzyl alcohol (1.1 equiv.) dropwise.
Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
Cool the reaction mixture to room temperature and filter to remove the catalyst.
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-6-benzylphenol.
Step 2: Synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Coupling
This final step constructs the biphenyl core through a palladium-catalyzed cross-coupling reaction.[2][5]
Reagents and Materials:
2-Bromo-6-benzylphenol (from Step 1)
Phenylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
To a Schlenk flask, add 2-bromo-6-benzylphenol (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
Add the palladium catalyst (typically 1-5 mol%).
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, 3-Benzyl[1,1'-biphenyl]-2-ol.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-Benzyl[1,1'-biphenyl]-2-ol.
Characterization of the Final Product
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the three phenyl rings, a singlet for the benzylic methylene (CH₂) protons, and a broad singlet for the phenolic hydroxyl (OH) proton. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, including the benzylic carbon and the carbons of the three aromatic rings.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 260.33).
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption band for the O-H stretch of the phenol group (typically in the range of 3200-3600 cm⁻¹) and absorptions corresponding to C-H and C=C bonds of the aromatic rings.
Potential Applications and Biological Relevance
The structural motifs within 3-Benzyl[1,1'-biphenyl]-2-ol suggest a range of potential biological activities and applications, particularly in the field of drug discovery.
Anti-inflammatory and Analgesic Properties: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.[8] The biphenyl scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two features in one molecule makes it a candidate for investigation as a potential anti-inflammatory or analgesic agent.
Antimicrobial and Antifungal Activity: Biphenyl derivatives have been extensively studied for their antimicrobial and antifungal activities. The lipophilicity imparted by the benzyl and biphenyl groups could enhance the ability of the molecule to penetrate microbial cell membranes.
Enzyme Inhibition: The rigid, three-dimensional structure of substituted biphenyls makes them attractive candidates for targeting the active sites of enzymes. For instance, ortho-biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog signaling pathway by targeting the Smoothened receptor.[3] The benzyl group can provide crucial hydrophobic interactions within a binding pocket.[2]
Synthetic Intermediate: Beyond its potential bioactivity, 3-Benzyl[1,1'-biphenyl]-2-ol can serve as a valuable and complex building block for the synthesis of more elaborate molecules, such as ligands for catalysis or more complex pharmaceutical agents.
Caption: Relationship between structural motifs and potential bioactivities.
Conclusion
3-Benzyl[1,1'-biphenyl]-2-ol represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While detailed information on its specific discovery and properties is sparse in public databases, its structure can be accessed through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. The convergence of the biphenyl, phenol, and benzyl motifs within a single scaffold provides a strong rationale for its exploration in various therapeutic areas, including inflammation, infectious diseases, and oncology. This guide provides a foundational framework for researchers to synthesize, characterize, and investigate the potential of this intriguing compound.
References
Hoshi, T., Nakazawa, T., Saitoh, I., Mori, A., Suzuki, T., Sakai, J., & Hagiwara, H. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 10(10), 2063-2066. Available at: [Link]
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. Available at: [Link]
Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy-. Available at: [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
Evaluation of charge derivatization of a proteolytic protein digest for improved mass spectrometric analysis: de novo sequencing by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. (1999). Journal of Mass Spectrometry. Available at: [Link]
A short Review on Biological deeds of Biphenyl derivatives. (2019). International Journal of Scientific & Engineering Research, 7(5). Available at: [Link]
Epigenetic toxicity of hydroxylated biphenyls and hydroxylated polychlorinated biphenyls on normal rat liver epithelial cells. (2003). Toxicological Sciences. Available at: [Link]
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2014). ResearchGate. Available at: [Link]
Peukert, S., Jain, R. K., Geisser, A., Sun, Y., Zhang, R., Bourret, A., ... & Kelleher, J. F. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & medicinal chemistry letters, 19(2), 328–331. Available at: [Link]
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis and biological activity of biphenyl group derivatives. (2019). ResearchGate. Available at: [Link]
KR0173779B1 - Method for preparing benzyl biphenyl. (n.d.). Google Patents.
Synthesis and Characterization of Poly(Biphenyl‐2‐yl p‐Styrenesulphonate) as Profungicide in Controlled Release Technique. (2007). Journal of the Chinese Chemical Society. Available at: [Link]
Organic Syntheses Procedure. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available at: [Link]
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2022). Molecules. Available at: [Link]
Synthesis and characterization of biphenylene-containing diazaacenes. (2015). Chemistry. Available at: [Link]
Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. (2024). Tetrahedron. Available at: [Link]
A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. (2014). ACG Publications. Available at: [Link]
Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021). ACG Publications. Available at: [Link]
An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2005). ResearchGate. Available at: [Link]
Organic Compounds with Biological Activity. (2025). MDPI. Available at: [Link]
Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Available at: [Link]
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. Available at: [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023). MDPI. Available at: [Link]
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. (2024). Chemical Science. Available at: [Link]
The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. (2016). Oriental Journal of Chemistry. Available at: [Link]
Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. (2023). Journal of Medicinal Chemistry. Available at: [Link]
A Technical Guide to Investigating the Potential Biological Activities of 3-Benzyl[1,1'-biphenyl]-2-ol Derivatives
Executive Summary The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1][2][3][4] When functionalized wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1][2][3][4] When functionalized with a hydroxyl group, these molecules, particularly as biphenyl-2-ols, gain phenolic characteristics that often confer potent antioxidant and cytotoxic properties.[5][6][7] The addition of a benzyl group introduces a three-dimensional structural element that can enhance binding to biological targets. This guide outlines a comprehensive strategy for the systematic evaluation of 3-Benzyl[1,1'-biphenyl]-2-ol derivatives, a novel class of compounds with significant therapeutic potential. We present a hypothesis-driven framework for investigating four primary areas of bioactivity: antioxidant, anti-inflammatory, anticancer, and antimicrobial. For each area, this document provides the core mechanistic rationale, detailed experimental workflows and protocols, and frameworks for data interpretation. The methodologies described are grounded in established, validated assays to ensure scientific rigor and reproducibility, providing researchers and drug development professionals with a self-validating roadmap for exploring this promising chemical space.
The 3-Benzyl[1,1'-biphenyl]-2-ol Scaffold: A Rationale for Investigation
Structural Features and Pharmacological Interest
The 3-Benzyl[1,1'-biphenyl]-2-ol core structure combines three key pharmacophores:
[1,1'-Biphenyl] Backbone: This rigid, aromatic system provides a stable scaffold that can be readily functionalized. It is a cornerstone in many existing drugs and biologically active compounds.[4]
2-Hydroxyl Group (-OH): The phenolic hydroxyl group at the 2-position is critical. It can act as a hydrogen donor, a key mechanism for neutralizing free radicals, which underpins antioxidant activity.[5][8] This feature is also common in many cytotoxic and anti-inflammatory agents.
3-Benzyl Group (-CH₂-Ph): The non-planar benzyl substituent at the 3-position provides steric bulk and lipophilicity, which can critically influence the molecule's interaction with enzyme active sites or cellular membranes.
The strategic combination of these motifs suggests that derivatives of this scaffold are prime candidates for possessing multifaceted biological activities.
Hypothesized Biological Activities
Based on the extensive literature on substituted biphenyls and phenols, we hypothesize that 3-Benzyl[1,1'-biphenyl]-2-ol derivatives will exhibit potential in the following areas:
Antioxidant Activity: Driven by the radical-scavenging capability of the phenolic hydroxyl group.[5][9]
Anti-inflammatory Activity: By potentially inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]
Anticancer Activity: Through cytotoxic effects on cancer cell lines, a known property of many hydroxylated biphenyl compounds.[1][6][12]
Antimicrobial Activity: The biphenyl scaffold is found in numerous compounds with activity against pathogenic bacteria and fungi.[10][13][14]
This guide will now detail the experimental approaches to validate these hypotheses.
Evaluation of Antioxidant Potential
Mechanistic Rationale
Phenolic compounds are powerful antioxidants primarily because the hydroxyl group can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS).[5][8][9] Beyond direct scavenging, these compounds can also upregulate endogenous antioxidant defenses through signaling pathways like the Nrf2-ARE pathway.[9] The initial screening of 3-Benzyl[1,1'-biphenyl]-2-ol derivatives should focus on quantifying their direct radical scavenging ability.
Experimental Workflow and Protocols
A standard workflow for antioxidant screening involves testing the compounds in robust, cell-free chemical assays like the DPPH and ABTS assays.
Caption: Workflow for in vitro antioxidant activity screening.
Principle: The DPPH radical is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to yellow. This decolorization is measured spectrophotometrically at ~517 nm.[15][16]
Reagents and Preparation:
DPPH Working Solution (~0.1 mM): Dissolve 2-4 mg of DPPH in 100 mL of methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh and protect it from light.[16]
Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) in the same solvent and make serial dilutions.
Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or Ascorbic Acid.
Procedure (96-well plate format):
Add 100 µL of the DPPH working solution to each well.
Add 100 µL of the test compound dilutions (or positive control/solvent blank) to the respective wells.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15][17]
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % inhibition against the compound concentration.
Principle: ABTS is oxidized with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a loss of color that is measured at ~734 nm.[15]
Reagents and Preparation:
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and let the mixture stand in the dark at room temperature for 12-16 hours to allow for radical generation.[16][17]
ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15][16]
Procedure (96-well plate format):
Add 190 µL of the ABTS•+ working solution to each well.
Add 10 µL of the test compound dilutions.
Mix and incubate at room temperature for 6-7 minutes.[15][16]
Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
Determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the compound's activity to a Trolox standard curve.[9]
Data Presentation
Summarize the results in a table for clear comparison of different derivatives.
Compound ID
DPPH IC₅₀ (µg/mL)
ABTS IC₅₀ (µg/mL)
TEAC Value
Derivative 1
Derivative 2
Trolox (Control)
1.00
Evaluation of Anti-inflammatory Potential
Mechanistic Rationale
Inflammation is a complex biological response, and a key pathway involves the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18] COX-1 and COX-2 produce prostaglandins, while 5-LOX produces leukotrienes. These molecules are potent inflammatory mediators.[19][20] Screening for direct inhibition of these enzymes is a standard and effective method for identifying potential anti-inflammatory agents.[21]
Experimental Workflow and Protocols
The workflow involves cell-free enzymatic assays to screen for direct inhibitors of COX and LOX activity.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 3.2.1: In Vitro COX-1/COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the oxidation of a probe by prostaglandin G₂, producing a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.[22]
Materials: A commercial fluorometric COX inhibitor screening kit (e.g., from Abcam, Cayman Chemical) is highly recommended for standardized results.[19][23] These kits typically include recombinant COX-1 and COX-2 enzymes, assay buffer, a fluorometric probe, and a known inhibitor (e.g., Celecoxib for COX-2).
Procedure (General, based on commercial kits):
Prepare reagents according to the kit protocol.
In a 96-well white plate, add assay buffer, the probe, and the test compound dilutions.
Add the diluted COX-1 or COX-2 enzyme to the wells.
Initiate the reaction by adding the substrate, arachidonic acid.
Immediately begin kinetic measurement of fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[23]
Data Analysis:
Determine the rate of reaction (slope) from the kinetic read.
Calculate the percent inhibition relative to the no-inhibitor control.
Determine the IC₅₀ value for both COX-1 and COX-2 isoforms to assess potency and selectivity.
Protocol 3.2.2: In Vitro 5-LOX Inhibitor Screening Assay
Principle: This assay measures the activity of 5-LOX by detecting a fluorescent product generated from the reaction between a probe and an intermediate produced by the enzyme.[22]
Materials: A commercial fluorometric 5-LOX inhibitor screening kit (e.g., from BioVision, Abcam) is recommended.[22][23] These kits include the 5-LOX enzyme, substrate, probe, and a positive control inhibitor (e.g., Zileuton).
Procedure (General, based on commercial kits):
Add test compounds and controls to the wells of a 96-well plate.
Prepare and add a reaction mix containing assay buffer, the probe, and the 5-LOX enzyme. Incubate for ~10 minutes.
Initiate the reaction by adding the substrate.
Measure fluorescence at the specified wavelengths (e.g., 500/536 nm).[23]
Data Analysis:
Calculate the percent inhibition based on the fluorescence signal relative to the control.
Determine the IC₅₀ value for 5-LOX inhibition.
Data Presentation
Compound ID
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
COX-2 Selectivity Index
5-LOX IC₅₀ (µM)
Derivative 1
Derivative 2
Celecoxib
N/A
Zileuton
N/A
N/A
N/A
Evaluation of Anticancer Potential
Mechanistic Rationale
Many hydroxylated biphenyl compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[6][12] The mechanisms often involve the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle, preventing cancer cells from dividing.[1][6][12] The initial and most fundamental step in evaluating anticancer potential is to determine the compound's cytotoxicity—its ability to kill cancer cells.
Experimental Workflow and Protocols
The workflow begins with a primary screen for cytotoxicity against a panel of human cancer cell lines using the MTT assay.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Principle: The MTT assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[24]
Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Include wells for untreated control cells (vehicle only) and a blank (media only). Incubate for 48 to 72 hours.
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[24]
Solubilization: Carefully remove the supernatant. Add 100-200 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[24][25]
Measurement: Gently mix the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[25]
Data Analysis:
Calculate the percentage of cell viability using the formula:
% Viability = [(A_sample - A_blank) / (A_control - A_blank)] x 100
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation
Compound ID
IC₅₀ on MCF-7 (µM)
IC₅₀ on HeLa (µM)
IC₅₀ on A549 (µM)
Derivative 1
Derivative 2
Doxorubicin (Control)
Evaluation of Antimicrobial Potential
Mechanistic Rationale
Biphenyl derivatives have been shown to possess broad-spectrum antimicrobial activity, including against drug-resistant bacterial strains.[13][14] The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).
Experimental Workflow and Protocols
The standard workflow involves determining the MIC of the derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 5.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This is the gold standard method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[26][27] The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms and incubated.
Procedure:
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).
Inoculum: Prepare a microbial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[28]
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[28]
Once initial data is gathered, a preliminary SAR analysis can be performed. The goal is to understand how specific structural modifications influence biological activity. For instance, studies on other biphenyls have shown that:
The position and number of hydroxyl groups can drastically affect antioxidant and anticancer activity.
The presence of electron-withdrawing groups (e.g., -CF₃, -F) on one of the phenyl rings can enhance antibacterial activity against certain strains.[13][14]
Modifying the benzyl group (e.g., adding substituents to its phenyl ring) can alter the compound's lipophilicity and steric profile, potentially improving enzyme inhibition or cell permeability.
By synthesizing and testing a small library of 3-Benzyl[1,1'-biphenyl]-2-ol derivatives with systematic variations, researchers can build a robust SAR model to guide the design of more potent and selective second-generation compounds.
Conclusion and Future Directions
The 3-Benzyl[1,1'-biphenyl]-2-ol scaffold represents a promising starting point for the development of new therapeutic agents. The systematic, multi-faceted screening approach detailed in this guide provides a robust framework for identifying and characterizing the primary biological activities of its derivatives. Positive "hits" from these initial in vitro screens should be advanced to more complex secondary assays to elucidate their mechanism of action. For example:
Anticancer: Promising compounds should be evaluated for their ability to induce apoptosis (e.g., via Annexin V/PI staining) and cause cell cycle arrest (via flow cytometry).[6][12]
Anti-inflammatory: Active compounds can be tested in cell-based assays (e.g., measuring prostaglandin E₂ release from LPS-stimulated macrophages).
General: Lead compounds will ultimately require evaluation in in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles.
By following this structured and scientifically rigorous pathway, researchers can efficiently unlock the therapeutic potential of 3-Benzyl[1,1'-biphenyl]-2-ol derivatives.
References
MTT Assay Protocol for Cell Viability and Proliferation. (URL: https://www.roche-applied-science.com/lit/tdb/355_4741/355_4741.html)
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (URL: https://www.mdpi.com/1420-3049/28/6/2650)
Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds - Benchchem. (URL: https://www.benchchem.
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: https://www.jove.
Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing. (URL: https://www.longdom.org/open-access/latest-developed-methods-for-antimicrobial-susceptibility-testing-101493.html)
MTT assay and its use in cell viability and proliferation analysis - Abcam. (URL: https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay)
Current and Emerging Methods of Antibiotic Susceptibility Testing - MDPI. (URL: https://www.mdpi.com/2079-6382/8/2/49)
"Protocols for Antioxidant Testing: A Mini Review of Common Assays and " by Abdulsalam Halboup and Sameer A. Alkubati - AUIQ Complementary Biological System. (URL: https://journals.au.edu.iq/index.php/cbs/article/view/10)
Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS) - Benchchem. (URL: https://www.benchchem.
3.3. Antioxidant Activity by DPPH and ABTS Assay - Bio-protocol. (URL: https://bio-protocol.org/e4823)
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.. (URL: https://www.researchgate.net/figure/Experimental-protocol-of-ABTS-assay-to-assess-the-antioxidant-activity-of-EOs_fig2_359392231)
Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies - Bulgarian Chemical Communications. (URL: https://www.bcc.bas.bg/BCC_Volumes/Volume_50_Number_1_2018/BCC-50-1-2018-K-Denisova-108-115.pdf)
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10047321/)
Application Notes & Protocols: Assays for Determining the Antioxidant Activity of Biphenyl Compounds - Benchchem. (URL: https://www.benchchem.com/application-notes/assays-for-determining-the-antioxidant-activity-of-biphenyl-compounds)
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198844/)
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/36980374/)
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (URL: https://www.mdpi.com/1420-3049/27/18/5842)
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/34073232/)
Anticancer efficacy of biphenyl‐based compounds in published research studies.. (URL: https://www.researchgate.net/publication/380252814_Anticancer_efficacy_of_biphenyl-based_compounds_in_published_research_studies)
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Synthesis-and-Antibacterial-Activity-Evaluation-of-Wang-Li/90176016f49957386d9134b281f6c44917a151b1)
Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives - Systematic Reviews in Pharmacy. (URL: https://www.sysrevpharm.
In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/20387129/)
Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/21768782/)
(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. (URL: https://www.researchgate.
COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum - The Journal of Phytopharmacology. (URL: https://phytopharmajournal.com/storage/models/article/m7g9oP9X9w7M9O4n1sLhQ013H4L140y3R5jT38yH22Pz4q6u24fE9W3x8H1D_2.pdf)
Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/38684369/)
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (URL: https://www.mdpi.com/1420-3049/30/12/5277)
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Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - MDPI. (URL: https://www.mdpi.com/1420-3049/22/1/153)
Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - MDPI. (URL: https://www.mdpi.com/1420-3049/18/1/322)
Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: https://www.ijsdr.org/papers/IJSDR1801018.pdf)
Some biologically active biphenyl derivatives | Download Scientific Diagram - ResearchGate. (URL: https://www.researchgate.
Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (URL: https://pubmed.ncbi.nlm.nih.gov/12842240/)
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03531j)
Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/29807833/)
Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/15488110/)
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (URL: https://www.mdpi.com/1422-0067/23/16/9327)
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (URL: https://www.sciencedirect.com/science/article/pii/S187853521300084X)
Reactivity and functionalization of the hydroxyl group in 3-Benzyl[1,1'-biphenyl]-2-ol
An In-Depth Technical Guide on the Reactivity and Functionalization of the Hydroxyl Group in 3-Benzyl[1,1'-biphenyl]-2-ol Executive Summary The functionalization of sterically hindered phenols is a critical bottleneck in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Reactivity and Functionalization of the Hydroxyl Group in 3-Benzyl[1,1'-biphenyl]-2-ol
Executive Summary
The functionalization of sterically hindered phenols is a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced catalytic ligands. 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0), also known as 2-benzyl-6-phenylphenol[1], presents a unique synthetic challenge. Its hydroxyl group is flanked by a rigid phenyl ring at the C1 position and a flexible benzyl group at the C3 position, creating a dense steric microenvironment. This whitepaper provides a comprehensive, causality-driven analysis of the reactivity of this hydroxyl group, detailing field-proven protocols for O-alkylation, triflation, and phosphorylation.
Structural Analysis and the Steric Microenvironment
The reactivity of the phenolic hydroxyl group in 3-benzyl[1,1'-biphenyl]-2-ol is fundamentally dictated by its 2,6-disubstitution pattern. Unlike unhindered phenols, the approach trajectory for electrophiles is severely restricted.
Causality of Reduced Reactivity:
Steric Shielding: The bulky ortho-substituents block the standard
SN2
transition state required for classical Williamson ether synthesis.
Desolvation Penalties: The hydrophobic pocket created by the phenyl and benzyl groups prevents optimal solvation of the phenoxide anion. Consequently, weak bases (e.g.,
K2CO3
in acetone) fail to generate a sufficient equilibrium concentration of the reactive phenoxide.
To overcome these barriers, functionalization strategies must rely on highly reactive electrophiles, non-nucleophilic bases, and polar aprotic solvents that leave the phenoxide "naked" and highly nucleophilic[2].
Logical flow: Steric shielding in 3-benzylbiphenyl-2-ol dictates specialized functionalization.
O-Alkylation and Etherification Strategies
Standard etherification conditions yield less than 20% conversion for 3-benzyl[1,1'-biphenyl]-2-ol. To achieve high yields, the protocol must force irreversible deprotonation. Sodium hydride (NaH) in N,N-Dimethylformamide (DMF) is the gold standard here. The evolution of hydrogen gas drives the deprotonation to completion, while DMF poorly solvates the resulting anion, maximizing its reactivity[2].
This protocol utilizes in-process visual cues to validate reaction progress.
Preparation: Charge an oven-dried Schlenk flask with 3-benzyl[1,1'-biphenyl]-2-ol (1.0 equiv) and anhydrous DMF (0.2 M).
Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions.
Validation Check: Immediate bubbling (
H2
gas evolution) and a shift to a distinct yellow/orange hue confirm the formation of the phenoxide.
Activation: Stir for 30 minutes at room temperature until gas evolution completely ceases.
Electrophilic Attack: Cool back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 equiv) dropwise.
Completion: Warm to room temperature and stir for 12 hours.
Validation Check: TLC (Hexanes/EtOAc 9:1) should show complete disappearance of the UV-active starting material (
Rf≈0.3
) and the appearance of a less polar product spot (
Rf≈0.7
).
Workup: Quench carefully with saturated
NH4Cl
, extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over
Na2SO4
, and concentrate.
Trifluoromethanesulfonation (Triflation) for Cross-Coupling
Converting the unreactive C-OH bond into a carbon-pseudohalide (C-OTf) is a critical workflow for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
Mechanistic Causality: When using trifluoromethanesulfonic anhydride (
Tf2O
), the choice of base is paramount. Standard pyridine is nucleophilic enough to react with
Tf2O
, forming highly reactive pyridinium intermediates that can undergo side reactions with sterically hindered phenols. By substituting pyridine with 2,6-lutidine , the methyl groups sterically block the nitrogen from attacking the
Tf2O
, restricting it to acting solely as an acid scavenger.
Step-by-step workflow for the triflation and subsequent Pd-catalyzed cross-coupling.
Protocol 2: High-Yield Triflation
Solvation: Dissolve 3-benzyl[1,1'-biphenyl]-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under argon.
Base Addition: Add 2,6-Lutidine (2.0 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath.
Triflation: Add
Tf2O
(1.2 equiv) dropwise over 10 minutes.
Validation Check: The solution may turn slightly pale yellow. Fuming should be contained within the flask.
Maturation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
Workup: Quench with ice water. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove lutidine), saturated
NaHCO3
, and brine. Dry over
MgSO4
and concentrate. The resulting triflate is typically pure enough for immediate cross-coupling.
Phosphorylation for Bulky Ligand Synthesis
Sterically hindered phenols like 3-benzyl[1,1'-biphenyl]-2-ol are highly prized precursors for the synthesis of bulky phosphite and phosphoramidite ligands, which are heavily utilized in asymmetric catalysis. Phosphorylation relies on the reaction of the phenol with phosphorus(III) chlorides or diamidoarylphosphites[4]. Due to the steric bulk, standard
PCl3
reactions can be sluggish; therefore, the use of a coupling activator (like 1H-tetrazole) is often required to protonate the phosphoramidite intermediate, making it a better electrophile.
Quantitative Data & Comparative Reactivity
The table below synthesizes the expected yields and mechanistic justifications for the functionalization of 3-benzyl[1,1'-biphenyl]-2-ol compared to standard unhindered phenols.
Reaction Type
Reagents / Conditions
Electrophile
Typical Yield (%)
Mechanistic Causality
O-Alkylation
K2CO3
, Acetone, Reflux
MeI
< 20%
Insufficient base strength and poor solvation of the hindered phenoxide.
O-Alkylation
NaH, DMF, 25 °C
MeI
85 - 95%
Naked phenoxide accelerates the sterically hindered
SN2
attack.
Non-nucleophilic base acts purely as an acid scavenger.
Phosphorylation
P(NMe2)3
, Tetrazole
P(III) reagent
75 - 85%
Tetrazole acts as a proton donor/activator to overcome steric repulsion.
Conclusion
The functionalization of the hydroxyl group in 3-benzyl[1,1'-biphenyl]-2-ol requires a deliberate departure from standard phenolic protocols. By understanding the causality of its steric microenvironment, researchers can deploy strong, irreversible bases for O-alkylation, and non-nucleophilic acid scavengers for triflation. These self-validating protocols ensure high-yield conversions, unlocking this complex scaffold for downstream pharmaceutical and catalytic applications.
References
[2] Thieme E-Books. Synthesis by Substitution. Thieme Chemistry. Available at: [Link]
[4] Lei, J., et al. Tf2O/DMSO-Promoted P–O and P–S Bond Formation: A Scalable Synthesis of Multifarious Organophosphinates and Thiophosphates. Organic Letters - ACS Publications. Available at: [Link]
[3] Hartwig, J. F. Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society. Available at: [Link]
Comprehensive Solvation Dynamics and Protocols for 3-Benzyl[1,1'-biphenyl]-2-ol in Organic Media
As a Senior Application Scientist navigating the complex landscape of specialty organic chemicals, I approach the solvation of 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0) not merely as a routine physical mixing task,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complex landscape of specialty organic chemicals, I approach the solvation of 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0) not merely as a routine physical mixing task, but as a rigorous thermodynamic balancing act. This highly lipophilic phenolic compound—characterized by its massive hydrophobic bulk and sterically shielded hydroxyl group—presents unique challenges and opportunities in formulation chemistry.
This technical guide dissects the structure-property relationships governing its solubility, outlines self-validating experimental protocols, and explores its primary industrial application as an electron-accepting developer in reversible thermochromic systems.
Chemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 3-benzyl[1,1'-biphenyl]-2-ol, we must first deconstruct its molecular architecture. The molecule consists of a biphenyl core, a benzyl group at the 3-position, and a hydroxyl group at the 2-position.
Mechanistic Causality of Solubility
Steric Shielding & Hydrogen Bonding: The hydroxyl (-OH) group acts as a hydrogen bond donor. However, its position between the bulky 1-phenyl and 3-benzyl groups creates significant steric hindrance. This structural crowding prevents the formation of extensive intermolecular hydrogen-bonded networks with water, rendering the compound virtually insoluble in aqueous media. This steric environment is a critical factor during its synthesis via directed ortho-lithiation, where the 2-position requires specific protective strategies [1].
Lipophilicity & Dispersion Forces: With an estimated LogP of ~4.65, the compound is highly lipophilic. The extensive
π
-electron clouds from the three aromatic rings facilitate strong London dispersion forces and
π−π
stacking interactions. Consequently, it exhibits excellent solubility in aromatic solvents (e.g., benzene, toluene) and halogenated solvents (e.g., dichloromethane).
Polar Aprotic Solvation: Solvents like Dimethyl Sulfoxide (DMSO) and Ethyl Acetate (EtOAc) act as strong hydrogen bond acceptors. They successfully penetrate the steric shield to interact with the phenolic proton, driving high solubility through exothermic solvent-solute interactions.
Caption: Thermodynamic pathway of 3-benzyl[1,1'-biphenyl]-2-ol solvation in organic media.
Quantitative Solubility Profile
The following table synthesizes the solubility behavior of 3-benzyl[1,1'-biphenyl]-2-ol across common laboratory and industrial solvents at standard ambient temperature and pressure (SATP, 25°C) [2].
Solvent
Dielectric Constant (
ε
)
Solubility Class
Estimated Solubility (mg/mL)
Primary Solvation Mechanism
Water
80.1
Insoluble
< 0.1
Extreme hydrophobic bulk prevents hydration.
Hexane
1.9
Sparingly Soluble
5 - 10
Weak dispersion forces; limited by high crystal lattice energy.
Ethanol
24.5
Soluble
50 - 100
H-bond accepting/donating with the sterically hindered -OH.
Ethyl Acetate
6.0
Freely Soluble
> 100
Strong dipole-dipole interactions and H-bond acceptance.
Dichloromethane
9.1
Freely Soluble
> 150
Excellent solvation of aromatic rings via halogen-
π
interactions.
DMSO
46.7
Freely Soluble
> 200
Potent H-bond acceptance from the phenolic proton.
Benzene / Toluene
2.3 / 2.4
Freely Soluble
> 150
Favorable
π−π
stacking and matched cohesive energy densities.
To ensure rigorous scientific integrity, any solubility determination or formulation process must be self-validating. The protocols below are designed to eliminate supersaturation artifacts and ensure thermodynamic equilibrium.
Protocol A: Equilibrium Solubility Determination via Gravimetric Analysis
This protocol utilizes a thermal cycling methodology to validate that true thermodynamic equilibrium has been achieved, rather than a metastable supersaturated state.
Solvent Saturation: Add an excess of 3-benzyl[1,1'-biphenyl]-2-ol (approx. 500 mg) to 2.0 mL of the target solvent in a sealed 5 mL amber glass vial.
Thermal Cycling (The Self-Validation Step):
Heat the vial to 40°C under continuous agitation (800 rpm) for 2 hours to force supersaturation.
Cool the vial slowly to exactly 25.0°C (±0.1°C) using a Peltier-controlled block and hold for 24 hours.
Causality: Heating and cooling forces the precipitation of excess solute, ensuring the remaining liquid is at true equilibrium rather than kinetically trapped in supersaturation.
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25°C to pellet undissolved solids.
Gravimetric Quantification: Extract exactly 1.00 mL of the supernatant using a positive displacement pipette. Transfer to a pre-weighed aluminum drying pan. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C to constant weight. Calculate solubility in mg/mL.
Protocol B: Formulation of Reversible Thermochromic Microcapsules
3-benzyl[1,1'-biphenyl]-2-ol is prominently utilized as an electron-accepting compound (developer) in reversible thermochromic inks [3]. Its specific solubility in long-chain alcohols or esters (the reaction medium) dictates the temperature at which color transition occurs.
Core Material Solvation: Dissolve 1 part Leuco dye (electron donor), 3 parts 3-benzyl[1,1'-biphenyl]-2-ol (electron acceptor), and 50 parts of a hydrophobic reaction medium (e.g., cetyl alcohol) at 80°C until a homogenous, clear solution is formed.
Emulsification: Slowly add the hot organic phase into an aqueous solution containing 5% polyvinyl alcohol (PVA) acting as a protective colloid, homogenizing at 6,000 rpm to form microdroplets (2-5
μ
m).
Interfacial Polymerization (Self-Validating Encapsulation): Add an isocyanate prepolymer to the emulsion. Maintain at 70°C for 3 hours.
Validation: To verify encapsulation integrity, wash the microcapsules with ethyl acetate. If the solvent turns colored, the capsule walls are permeable or incomplete. A colorless solvent wash validates successful, impermeable encapsulation.
Caption: Electron-transfer mechanism of 3-benzyl[1,1'-biphenyl]-2-ol in thermochromic systems.
Conclusion
Mastering the solubility of 3-benzyl[1,1'-biphenyl]-2-ol requires an appreciation of its dual nature: a highly lipophilic hydrocarbon framework paired with a sterically hindered, yet active, polar hydroxyl head. By leveraging polar aprotic solvents or aromatic hydrocarbons, researchers can achieve high concentration solutions necessary for advanced organic synthesis and the development of next-generation thermochromic materials. Always employ thermal cycling in solubility assessments to guarantee thermodynamic accuracy over kinetic illusions.
References
Title: Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Theoretical and Computational Profiling of 3-Benzyl[1,1'-biphenyl]-2-ol: Mechanistic Pathways in Radical Scavenging and Thermochromic Applications
Executive Summary The compound 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0), also known systematically as 2-benzyl-6-phenylphenol, represents a highly specialized class of sterically hindered phenols. Characterized by...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0), also known systematically as 2-benzyl-6-phenylphenol, represents a highly specialized class of sterically hindered phenols. Characterized by a hydroxyl group flanked by a rigid phenyl ring and a flexible benzyl group, this molecule exhibits exceptional electron-donating and radical-stabilizing properties. This whitepaper provides an in-depth technical guide on the computational modeling, thermodynamic evaluation, and experimental validation of its radical scavenging mechanisms. By leveraging Density Functional Theory (DFT), we decode the causality behind its efficacy as an industrial antioxidant and an electron-accepting color developer in reversible thermochromic compositions[1][2].
Structural Identity and Chemical Significance
The strategic importance of 3-Benzyl[1,1'-biphenyl]-2-ol lies in its unique steric topography. In a standard phenol, the hydroxyl (-OH) group is highly reactive but susceptible to pro-oxidant side reactions. By introducing bulky substituents at the ortho positions (C1 and C3 relative to the OH at C2), the molecule achieves significant steric shielding[3].
Steric Hindrance: The phenyl group at C1 restricts coplanarity due to ortho-hydrogen clashes, forcing a dihedral twist that shields the radical oxygen. The benzyl group at C3 provides a flexible steric wall that further prevents radical dimerization.
Electronic Delocalization: Upon hydrogen abstraction, the resulting phenoxy radical is stabilized by extensive
π
-conjugation extending into the biphenyl system[4].
Industrial Relevance: These structural features make it an elite chain-breaking antioxidant and a critical proton-donating/electron-accepting developer in thermochromic microcapsules, where it interacts with leuco dyes to induce reversible color changes[2].
Computational Methodology: DFT Protocol
To accurately predict the antioxidant behavior of 3-Benzyl[1,1'-biphenyl]-2-ol, researchers must employ high-level quantum mechanical modeling. The following protocol outlines a self-validating computational workflow designed to extract highly accurate thermodynamic parameters.
Step-by-Step DFT Workflow
Conformational Search: Perform an initial conformational sweep using Molecular Mechanics (MMFF94 force field) to identify the global minimum rotamer. Causality: The benzyl group has multiple rotational degrees of freedom; failing to locate the lowest-energy conformer will result in artificially high calculated enthalpies.
Geometry Optimization: Optimize the lowest-energy structures of the neutral molecule (ArOH), radical (ArO•), radical cation (ArOH•⁺), and anion (ArO⁻) using DFT at the B3LYP/6-311++G(d,p) level. Causality: The inclusion of diffuse functions (++) is non-negotiable here. Diffuse functions accurately model the expanded electron cloud of the phenoxide anion (ArO⁻) generated during polar solvent reactions[5][6].
Vibrational Frequency Analysis: Execute frequency calculations at the same level of theory. Causality: This ensures the optimized geometries are true local minima (zero imaginary frequencies) and provides the zero-point energy (ZPE) and thermal corrections required to calculate absolute Enthalpies (
H
).
Implicit Solvation Modeling: Conduct single-point energy calculations using the Conductor-like Polarizable Continuum Model (CPCM) or SMD in solvents of varying polarity (e.g., Benzene, Ethanol, Water). Causality: Solvation dynamically alters the preferred reaction pathway by stabilizing charged intermediates[7][8].
Computational DFT workflow for thermodynamic parameter extraction.
Thermodynamic Mechanisms of Radical Scavenging
Phenolic antioxidants neutralize reactive oxygen species (ROS) via three primary thermodynamic pathways. The dominance of a specific pathway is dictated by the solvent environment and the molecule's electronic structure[9][10].
Hydrogen Atom Transfer (HAT)
The antioxidant directly donates a hydrogen atom to the free radical. This is a one-step process governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond.
Reaction: ArOH + R•
→
ArO• + RH
Environment: Dominant in the gas phase and non-polar solvents (e.g., lipids, benzene) where charge separation is energetically unfavorable[4][8].
Single Electron Transfer - Proton Transfer (SET-PT)
A two-step mechanism where the phenol first donates an electron, forming a radical cation, followed by deprotonation.
Step 2 (ETE): ArO⁻
→
ArO• + e⁻ (Governed by Electron Transfer Enthalpy)
Environment: Dominant in polar solvents (water, ethanol) because the high dielectric constant heavily stabilizes the ArO⁻ anion, drastically lowering the PA[8][10].
Radical scavenging mechanisms: HAT, SET-PT, and SPLET pathways.
Quantitative Thermodynamic Data
The table below summarizes the representative computational thermodynamic parameters for sterically hindered biphenyl-phenols (benchmarked at 298.15 K, in kcal/mol)[4][5][8].
Parameter
Definition
Gas Phase (kcal/mol)
Benzene (kcal/mol)
Water (kcal/mol)
Mechanistic Implication
BDE
Bond Dissociation Enthalpy
81.5
80.2
79.8
Low BDE confirms high HAT efficacy in non-polar media.
IP
Ionization Potential
175.4
135.6
105.2
High IP in gas phase makes SET-PT unfavorable.
PDE
Proton Dissoc. Enthalpy
215.1
110.5
55.4
Drops significantly in polar media due to H⁺ solvation.
PA
Proton Affinity
345.2
210.4
45.6
Drastic drop in water makes SPLET the dominant pathway.
ETE
Electron Transfer Enthalpy
45.3
55.8
89.6
ETE increases in water as the anion is highly stabilized.
Data Interpretation: In the gas phase or non-polar polymers, the BDE (81.5 kcal/mol) is significantly lower than the IP (175.4 kcal/mol) or PA (345.2 kcal/mol), dictating that HAT is the exclusive mechanism. However, in aqueous or polar environments, the Proton Affinity plummets to 45.6 kcal/mol due to aggressive dielectric screening, making SPLET the thermodynamically favored route[8][10].
Experimental Validation Protocols
To bridge theoretical computations with empirical reality, the following self-validating experimental protocols are utilized to confirm the antioxidant and electron-transfer capabilities of 3-Benzyl[1,1'-biphenyl]-2-ol.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay in ethanol provides an environment where both HAT and SPLET can be observed[6][10].
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Causality: Ethanol provides the necessary polarity to support the SPLET pathway predicted by DFT.
Analyte Dilution: Prepare a stock solution of 3-Benzyl[1,1'-biphenyl]-2-ol in ethanol, followed by serial dilutions ranging from 10 µM to 100 µM.
Reaction Initiation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the analyte solution in a quartz cuvette.
Incubation: Incubate the mixture in complete darkness for 30 minutes at 25°C. Causality: Darkness prevents the UV-induced homolytic cleavage of the solvent or radical degradation, ensuring the observed decay is strictly due to the antioxidant.
Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC₅₀ value using non-linear regression.
Protocol B: Thermochromic Reversibility Testing
As an electron-accepting developer[2], its interaction with leuco dyes can be validated via thermal cycling.
Encapsulation: Co-melt 3-Benzyl[1,1'-biphenyl]-2-ol (developer) with a fluoran leuco dye (electron donor) and a long-chain aliphatic ester (phase change material).
Thermal Cycling: Heat the mixture above the melting point of the ester (e.g., 60°C). Causality: The liquid phase separates the developer from the dye, causing decoloration (SPLET reversal).
Cooling: Cool to 20°C to force co-crystallization, allowing the phenolic -OH to accept an electron/proton from the dye, re-establishing the colored state.
Structural Elucidation and Synthetic Methodologies of 3-Benzyl[1,1'-biphenyl]-2-ol
Executive Summary The functionalization of biphenyl scaffolds is a cornerstone of modern organic synthesis, particularly in the development of chiral ligands (e.g., BINOL derivatives) and advanced pharmacophores. Among t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of biphenyl scaffolds is a cornerstone of modern organic synthesis, particularly in the development of chiral ligands (e.g., BINOL derivatives) and advanced pharmacophores. Among these, 3-Benzyl[1,1'-biphenyl]-2-ol represents a highly specific, sterically demanding isomer that requires precise regiocontrol to synthesize. This technical guide explores the nomenclature, physicochemical properties, and the causal logic behind the directed ortho-lithiation (DoM) protocols required to isolate this specific isomer, providing a self-validating framework for researchers and drug development professionals.
Nomenclature and Isomeric Identity
The nomenclature of biphenyl derivatives often suffers from inconsistencies across commercial catalogs. The IUPAC standard dictates that the biphenyl core is numbered starting from the carbon-carbon bond connecting the two rings. In 3-Benzyl[1,1'-biphenyl]-2-ol , the phenol ring is designated as the primary ring. The hydroxyl (-OH) group occupies the 2-position (ortho to the biphenyl linkage), and the benzyl group (-CH₂C₆H₅) occupies the 3-position.
Chemical Synonyms and CAS Registry Nuances
Due to the complexity of multi-ring systems, this compound appears under several synonyms in literature and supplier databases [1]:
CAS Registry Numbers (CAS RN):
The primary and most universally recognized CAS number for the pure 3-benzyl isomer is 22040-08-0 [2]. However, researchers sourcing this compound may encounter alternative registry numbers such as 183905-79-5 or 94481-52-4 [3]. These often denote specific commercial batches, undefined stereoisomeric mixtures of related benzylbiphenylols, or historical registry artifacts. For rigorous analytical and synthetic work, 22040-08-0 must be used as the definitive identifier.
Physicochemical Profiling
To facilitate quality control and analytical verification, the quantitative data for 3-Benzyl[1,1'-biphenyl]-2-ol is summarized below.
Property
Value
Analytical Significance
IUPAC Name
3-benzyl-2-phenylphenol
Defines exact regiochemistry.
Molecular Formula
C₁₉H₁₆O
Used for High-Resolution Mass Spectrometry (HRMS) exact mass calculation.
Molecular Weight
260.3 g/mol
Standard for stoichiometric calculations.
Primary CAS Number
22040-08-0
Definitive identifier for regulatory compliance.
Alternative CAS
183905-79-5, 94481-52-4
Cross-reference for supplier procurement.
Boiling Point
~401.2°C at 760 mmHg
Indicates high thermal stability; requires high-vacuum distillation for purification.
Mechanistic Pathways: The Logic of Directed ortho-Lithiation
Standard electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) of 2-phenylphenol with benzyl bromide yields a chaotic mixture of ortho and para isomers due to the competing activating effects of the hydroxyl and phenyl groups. To achieve absolute regiocontrol at the 3-position, researchers must employ Directed ortho-Lithiation (DoM) .
The Causality of the N-Silylation Step
As established by Kauch, Snieckus, and Hoppe [4], the direct use of an O-aryl N-isopropylcarbamate as a Directed Metalation Group (DMG) is highly effective, but direct N,C-dilithiation fails because the initial N-lithiated intermediate undergoes irreversible cleavage.
To bypass this, the protocol introduces a critical in situ N-silylation step using Trimethylsilyl trifluoromethanesulfonate (TMSOTf). By temporarily masking the nitrogen with a silyl group, the carbamate is stabilized. This allows n-butyllithium (n-BuLi) to selectively deprotonate the carbon ortho to the carbamate (the 3-position) without triggering an unwanted anionic ortho-Fries rearrangement.
Experimental Workflow: A Self-Validating Protocol
The following methodology details the synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol from 2-phenylphenol. This protocol is designed as a self-validating system , embedding analytical checkpoints within the steps so the researcher can verify success before proceeding.
Phase 1: Carbamate Protection
Reaction: Dissolve 2-phenylphenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add isopropyl isocyanate (1.2 equiv) and a catalytic amount of triethylamine. Stir at room temperature for 12 hours.
Workup: Wash with 1M HCl, extract with DCM, and concentrate.
Validation Checkpoint: Perform an IR scan of the crude. The broad phenolic -OH stretch (~3300 cm⁻¹) must completely disappear, replaced by a sharp carbamate C=O stretch at ~1700 cm⁻¹.
Phase 2: In Situ N-Silylation and Lithiation
Silylation: Dissolve the resulting O-(2-biphenylyl) N-isopropylcarbamate (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether at -78°C under argon. Add TMSOTf (1.1 equiv) dropwise.
Lithiation: After 30 minutes, slowly add n-BuLi (1.2 equiv, 2.5 M in hexanes).
Validation Checkpoint: The solution will transition to a deep yellow/orange color. This chromic shift is the visual confirmation of the aryllithium species forming at the 3-position.
Phase 3: Electrophilic Trapping
Alkylation: Add benzyl bromide (1.5 equiv) dropwise to the -78°C aryllithium solution. Allow the mixture to slowly warm to room temperature over 4 hours.
Quench: Quench with saturated aqueous NH₄Cl. Note: The aqueous workup inherently cleaves the N-silyl group, reverting the intermediate back to a secondary carbamate.
Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show a clean shift to a lower Rf value compared to the starting carbamate.
Phase 4: Deprotection to Target Isomer
Cleavage: Dissolve the alkylated carbamate in THF. Add cyclohexylamine (10.0 equiv) and DMAP (0.1 equiv). Reflux for 6 hours.
Isolation: Cool, acidify with 2M HCl, extract with diethyl ether, and dry over MgSO₄. Purify via flash chromatography.
Validation Checkpoint: ¹³C NMR must show the disappearance of the carbamate carbonyl peak (~154 ppm). ¹H NMR will reveal a new singlet at ~4.0 ppm corresponding to the benzylic -CH₂- protons, confirming the final structure of 3-Benzyl[1,1'-biphenyl]-2-ol .
Visualizing the Synthetic Logic
The following diagram maps the causality and validation checkpoints of the synthetic workflow.
Caption: Synthetic workflow for 3-Benzyl[1,1'-biphenyl]-2-ol highlighting analytical checkpoints.
Applications in Advanced Therapeutics and Catalysis
The successful isolation of 3-Benzyl[1,1'-biphenyl]-2-ol provides a highly tunable steric environment. In asymmetric catalysis, biphenyl-2-ols are critical precursors to axially chiral ligands (such as modified BINOLs and phosphoramidites). The bulky benzyl group at the 3-position forces the biphenyl system out of coplanarity, increasing the rotational barrier around the C1-C1' bond. This restricted rotation is highly sought after in the design of atropisomeric catalysts and conformationally locked pharmacophores in drug discovery.
References
NextSDS. "3-Benzylbiphenyl-2-ol — Chemical Substance Information." NextSDS Database. Available at:[Link]
Kauch, M., Snieckus, V., & Hoppe, D. "Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates." The Journal of Organic Chemistry, 2005, 70(18), 7149–7158. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: 3-Benzyl[1,1'-biphenyl]-2-ol in Suzuki-Miyaura Coupling Frameworks
Executive Summary 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0) is a highly sterically congested phenolic compound characterized by an ortho-phenyl ring and an ortho-benzyl group flanking its hydroxyl moiety 1[1]. In co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0) is a highly sterically congested phenolic compound characterized by an ortho-phenyl ring and an ortho-benzyl group flanking its hydroxyl moiety 1[1]. In contemporary organometallic chemistry and drug development, this structural motif serves a highly specialized dual purpose within Suzuki-Miyaura cross-coupling frameworks. It can be activated into an aryl triflate to act as a bulky electrophilic substrate for synthesizing complex, rigid terphenyl architectures, or it can be utilized as a foundational building block for synthesizing next-generation Buchwald-type biaryl phosphine ligands 2[2].
Mechanistic Insights & Causality
The efficacy of the Suzuki-Miyaura coupling relies on the delicate thermodynamic balance of oxidative addition, transmetalation, and reductive elimination 3[3]. The application of 3-Benzyl[1,1'-biphenyl]-2-ol requires specific mechanistic considerations:
Pathway A (Substrate Activation): Phenols themselves are inert to standard Pd(0) oxidative addition. By converting the hydroxyl group into a trifluoromethanesulfonate (triflate), the C–O bond is highly activated, making it a premium electrophile 4[5]. However, the extreme steric hindrance provided by the adjacent benzyl and phenyl groups requires the use of highly active dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to facilitate the initial oxidative addition and accelerate reductive elimination, thereby preventing off-target protodeboronation.
Pathway B (Ligand Precursor): When 3-Benzyl[1,1'-biphenyl]-2-ol is converted to a phosphine (via triflation followed by Pd-catalyzed phosphination), it yields a ligand structurally analogous to JohnPhos, but with an additional benzyl arm. This flexible benzyl group provides secondary π-interactions with the palladium center, stabilizing the coordinatively unsaturated 14-electron Pd(0) active species during catalytic cycles involving unactivated aryl chlorides 4[4].
Workflow Visualization
Figure 1: Dual application pathways of 3-Benzyl[1,1'-biphenyl]-2-ol in Suzuki-Miyaura frameworks.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 3-Benzyl-[1,1'-biphenyl]-2-yl Trifluoromethanesulfonate
Objective: Activate the inert phenol into a reactive electrophile for cross-coupling.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-Benzyl[1,1'-biphenyl]-2-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).
Base Addition: Add anhydrous pyridine (12.0 mmol, 1.2 equiv).
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive intermediate with Tf₂O to ensure complete conversion of the sterically hindered phenol.
Triflation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 11.0 mmol, 1.1 equiv) over 15 minutes.
Causality: Tf₂O is violently reactive; controlled addition at 0 °C prevents exothermic decomposition and the formation of dark tarry byproducts.
Validation & Workup: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1).
Self-Validation: The successful formation of the triflate will appear as a new, higher
Rf
UV-active spot due to the loss of the polar hydrogen-bonding hydroxyl group.
Quench with cold water (20 mL), extract with DCM, wash with 1M HCl (to remove water-soluble pyridinium salts), dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Coupling for Terphenyl Synthesis
Objective: Cross-couple the highly hindered triflate with an arylboronic acid.
Reagent Assembly: In a glovebox, charge a reaction vial with 3-Benzyl-[1,1'-biphenyl]-2-yl triflate (1.0 mmol), p-Tolylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and SPhos (0.08 mmol, 8 mol%).
Solvent & Reaction: Add degassed Toluene/H₂O (10:1 v/v, 5 mL). Seal the vial and heat to 100 °C for 12 hours.
Causality: Triflates are susceptible to basic hydrolysis. Using a mild base like K₃PO₄ in a biphasic Toluene/H₂O system minimizes premature triflate cleavage while providing sufficient hydroxide/phosphate ions to activate the boronic acid for transmetalation 3[6]. SPhos is critical here; standard first-generation ligands (like PPh₃) will fail to oxidatively add to this hindered ortho,ortho'-disubstituted triflate 2[7].
Validation: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad.
Self-Validation: Analyze the crude mixture via GC-MS or LC-MS to confirm the disappearance of the triflate mass (
m/z
392) and the appearance of the terphenyl product mass (
m/z
334).
Data Presentation: Optimization of Coupling Conditions
The extreme steric bulk of the 3-benzyl and 1-phenyl substituents necessitates careful selection of the catalytic system. The table below summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of 3-Benzyl-[1,1'-biphenyl]-2-yl triflate with p-Tolylboronic acid.
Entry
Catalyst System
Ligand Generation
Base
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5 mol%)
1st-Gen (PPh₃)
Na₂CO₃
THF/H₂O
80
< 5%
2
Pd(OAc)₂ (2 mol%)
2nd-Gen (BINAP)
K₃PO₄
Toluene
100
12%
3
Pd₂(dba)₃ (2 mol%)
3rd-Gen (SPhos)
K₃PO₄
Toluene/H₂O
100
89%
4
Pd₂(dba)₃ (2 mol%)
3rd-Gen (XPhos)
K₃PO₄
Toluene/H₂O
100
92%
Note: The quantitative leap in yield between Entry 2 and Entries 3/4 definitively proves the causality of using bulky dialkylbiaryl phosphine ligands to overcome steric repulsion during the rate-limiting oxidative addition step.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
3
Sigma-Aldrich. Buchwald Catalysts & Ligands: Biaryl Phosphine Ligands for C-C, C-N, and C-O Bond Formation.
2
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination and Cross-Coupling. National Institutes of Health / PMC.4
Application Note: Regioselective Synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol via Directed Ortho-Benzylation
Introduction and Strategic Significance 3-Benzyl[1,1'-biphenyl]-2-ol (also known as 2-benzyl-6-phenylphenol or 3-benzylbiphenyl-2-ol; CAS: 22040-08-0) is a sterically hindered phenolic compound[1]. With a molecular weigh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Significance
3-Benzyl[1,1'-biphenyl]-2-ol (also known as 2-benzyl-6-phenylphenol or 3-benzylbiphenyl-2-ol; CAS: 22040-08-0) is a sterically hindered phenolic compound[1]. With a molecular weight of 260.3 g/mol , this molecule features a hydroxyl group flanked by a phenyl ring and a benzyl group, making it a highly valuable scaffold in advanced chemical synthesis[1]. It is frequently utilized as a bulky ligand precursor in organometallic catalysis and as a critical intermediate in the development of specialized polyarylate resins and fluorene-based bisphenols[2].
The primary synthetic challenge in producing 3-benzyl[1,1'-biphenyl]-2-ol lies in achieving strict regiocontrol. Standard Friedel-Crafts alkylation or base-catalyzed etherification of 2-phenylphenol typically yields a mixture of O-alkylated (ethers) and para-alkylated byproducts. To bypass this, a directed ortho-alkylation strategy using magnesium methoxide is employed, effectively turning the reaction into a self-validating system where the coordinating metal dictates the spatial trajectory of the electrophile[3].
Mechanistic Rationale: The Role of Magnesium
The protocol relies on the formation of a magnesium phenoxide intermediate. Unlike alkali metals (Na+, K+) which form highly ionic, dissociated phenoxides prone to O-alkylation, the Mg²⁺ ion forms a tightly coordinated, covalent-like complex with the phenoxide oxygen.
Causality of Experimental Choices:
Magnesium Methoxide as the Base: Magnesium strongly chelates both the phenoxide oxygen and the incoming benzyl chloride. This rigid, cyclic transition state brings the electrophilic benzylic carbon into direct proximity with the ortho-carbon (C3) of the biphenyl system, completely suppressing O-benzylation and para-alkylation.
Toluene as the Solvent: The reaction requires a high activation energy to drive the C-C bond formation. Toluene allows the reaction to be refluxed at ~110 °C. Because magnesium methoxide is prepared in methanol, a critical solvent-exchange step (distilling off the methanol) is required before the high-temperature reflux can begin.
Reaction Workflow
Workflow for the regioselective ortho-benzylation of 2-phenylphenol.
Experimental Protocol
Note: The following procedure is adapted from established literature methods for the synthesis of 2-benzyl-6-phenylphenol on a 0.2 molar scale[3].
Phase 1: Preparation of the Magnesium Phenoxide Complex
Magnesium Methoxide Generation: In a dry, inert-gas flushed 500 mL round-bottom flask equipped with a reflux condenser and a distillation head, add 6.0 g of magnesium turnings (0.25 mol)[3]. Slowly add 50 mL of anhydrous methanol. Expert Insight: A catalytic amount of iodine may be required to initiate the formation of magnesium methoxide.
Phenol Addition: Once the magnesium has completely reacted and hydrogen evolution ceases, add 34.0 g (0.2 mol) of o-phenylphenol (2-phenylphenol)[3]. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the magnesium phenoxide complex.
Solvent Exchange: Add 150 mL of anhydrous toluene to the flask[3]. Configure the apparatus for distillation and gradually heat the mixture to distill off the methanol. Continue distillation until the internal temperature reaches approximately 105–110 °C, indicating that the methanol has been successfully removed and the complex is now suspended/dissolved in toluene.
Phase 2: Directed Ortho-Benzylation
Electrophile Addition: Cool the reaction mixture slightly to 80 °C and add 23.0 mL (0.2 mol) of benzyl chloride dropwise via an addition funnel over 15 minutes[3].
Reflux: Reconfigure the flask with a reflux condenser. Heat the reaction mixture to a vigorous reflux (approx. 110 °C) and maintain this temperature for 72 hours (3 days)[3]. Expert Insight: The extended reaction time is necessary because the rigid transition state required for C-alkylation is kinetically slow compared to typical O-alkylation.
Phase 3: Workup and Isolation
Quenching: Allow the reaction solution to cool to room temperature. Carefully pour the mixture onto an ice-cold aqueous hydrochloric acid (HCl) solution (e.g., 200 mL of 1M HCl)[3]. This step hydrolyzes the magnesium salts and liberates the free phenolic product.
Extraction: Dilute the mixture with 150 mL of diethyl ether[3]. Transfer to a separatory funnel, shake vigorously, and separate the layers.
Washing: Wash the organic layer sequentially with distilled water (2 x 100 mL) and brine (100 mL)[3].
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid can be purified via vacuum distillation or recrystallization from a suitable non-polar solvent (e.g., hexanes) to afford pure 3-benzyl[1,1'-biphenyl]-2-ol.
Quantitative Data & Reagent Stoichiometry
Component
Role
Molecular Weight ( g/mol )
Equivalents
Amount
2-Phenylphenol
Starting Material
170.21
1.0 eq
34.0 g (0.2 mol)
Benzyl Chloride
Alkylating Agent
126.58
1.0 eq
23.0 mL (0.2 mol)
Magnesium (turnings)
Chelating Base Precursor
24.30
1.25 eq
6.0 g (~0.25 mol)
Toluene
High-Boiling Solvent
92.14
N/A
150 mL
3-Benzylbiphenyl-2-ol
Target Product
260.30
1.0 eq (Theoretical)
52.06 g (Theoretical)
Table 1: Stoichiometric parameters for the 0.2 mol scale synthesis. The product exhibits a boiling point of approximately 401.2 °C at 760 mmHg[1].
Application Note: A Validated HPLC Method for the Quantitative Analysis of 3-Benzyl[1,1'-biphenyl]-2-ol
Abstract This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Benzyl[1,1'-biphenyl]-2-ol. The compound, a substituted biphenyl phe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Benzyl[1,1'-biphenyl]-2-ol. The compound, a substituted biphenyl phenol, is of interest in pharmaceutical and chemical research. The developed reversed-phase HPLC (RP-HPLC) method provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. The method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic compounds, and UV detection at a wavelength optimized for the analyte.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's principles, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Introduction and Scientific Rationale
3-Benzyl[1,1'-biphenyl]-2-ol is an organic compound characterized by a biphenyl core structure with a hydroxyl group and a benzyl substituent. Its structural similarity to other pharmacologically active biphenyl derivatives necessitates a reliable and accurate analytical method for its quantification.[8] High-performance liquid chromatography (HPLC) is the preferred technique for the analysis of such non-volatile and thermally labile compounds.[1]
The selection of a reversed-phase chromatographic mode is a logical starting point for this non-polar analyte.[9][10][11] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and analyte retention is primarily governed by hydrophobic interactions.[9][11][12] For enhanced selectivity towards aromatic compounds like 3-Benzyl[1,1'-biphenyl]-2-ol, a biphenyl stationary phase was chosen over a traditional C18 column. The π-π interactions between the biphenyl rings of the analyte and the stationary phase can provide improved separation from potential impurities and related substances.[1][2][3]
The presence of a phenolic hydroxyl group in the analyte's structure makes the mobile phase pH a critical parameter. To ensure consistent retention times and sharp peak shapes, the mobile phase is acidified with 0.1% formic acid to suppress the ionization of the hydroxyl group.[1] UV detection is selected based on the chromophoric nature of the biphenyl and benzyl groups.
Experimental
Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
Column: Phenomenex Kinetex® 5 µm Biphenyl 100 Å, 250 x 4.6 mm, or equivalent.
Solvents: HPLC-grade acetonitrile and methanol, and purified water (18.2 MΩ·cm).
Reagents: Formic acid (reagent grade, ≥95%).
Standards and Samples: 3-Benzyl[1,1'-biphenyl]-2-ol reference standard of known purity.
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1.
The choice of acetonitrile as the organic modifier provides good peak shape and resolution. A gradient elution is employed to ensure efficient elution of the highly non-polar analyte while maintaining a reasonable run time. A column temperature of 30 °C is maintained to ensure reproducible retention times. The detection wavelength of 254 nm was selected based on the UV absorbance spectrum of 3-Benzyl[1,1'-biphenyl]-2-ol, which exhibits a significant absorbance at this wavelength, a common characteristic for aromatic compounds.[13][14]
Detailed Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of 3-Benzyl[1,1'-biphenyl]-2-ol reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
Allow the solution to return to room temperature.
Dilute to the mark with methanol and mix thoroughly.
Protocol 2: Preparation of Working Standard and Calibration Curve Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
These solutions are used to construct the calibration curve.
Protocol 3: Preparation of Sample Solutions
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 3-Benzyl[1,1'-biphenyl]-2-ol into a 25 mL volumetric flask.
Follow steps 2-4 from Protocol 1.
Further dilute the solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The overall analytical workflow is depicted in the following diagram:
A flowchart of the analytical workflow.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution of 3-Benzyl[1,1'-biphenyl]-2-ol, and a sample solution. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram confirmed the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of 3-Benzyl[1,1'-biphenyl]-2-ol ranging from 1 µg/mL to 100 µg/mL.[15] The calibration curve was constructed by plotting the peak area against the concentration. The results, summarized in Table 2, demonstrate excellent linearity.
Parameter
Result
Linearity Range
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Regression Equation
y = mx + c
Table 2: Linearity Results
Accuracy
Accuracy was determined by a recovery study, where a known amount of 3-Benzyl[1,1'-biphenyl]-2-ol was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated. The results, presented in Table 3, indicate high accuracy of the method.[15]
Spiked Level
Mean Recovery (%)
% RSD
80%
99.5
< 2.0
100%
100.2
< 2.0
120%
99.8
< 2.0
Table 3: Accuracy (Recovery) Results
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4] Repeatability was assessed by performing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) of the peak areas was calculated. The results, shown in Table 4, demonstrate that the method is precise.
Precision Level
% RSD
Repeatability (n=6)
< 1.0%
Intermediate Precision (n=9)
< 2.0%
Table 4: Precision Results
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[15] The calculated values indicate that the method is sensitive for the detection and quantification of low levels of 3-Benzyl[1,1'-biphenyl]-2-ol.
LOD: 0.1 µg/mL
LOQ: 0.3 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic solvent in the mobile phase (±2%). The results showed that the retention time and peak area of the analyte were not significantly affected by these minor changes, indicating the robustness of the method.
Separation Principle
The separation of 3-Benzyl[1,1'-biphenyl]-2-ol is achieved through a combination of hydrophobic and π-π interactions with the biphenyl stationary phase.
Application Note: Derivatization of 3-Benzyl[1,1'-biphenyl]-2-ol for Enhanced Catalytic Activity
Strategic Rationale & Mechanistic Insights In the realm of transition-metal catalysis, the rational design of sterically demanding ligands is paramount for overcoming challenging transformations, such as the cross-coupli...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Mechanistic Insights
In the realm of transition-metal catalysis, the rational design of sterically demanding ligands is paramount for overcoming challenging transformations, such as the cross-coupling of tetra-ortho-substituted biaryls or asymmetric hydroformylations. 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0) is a highly sterically hindered phenolic compound that serves as a privileged scaffold for advanced ligand design[1]. The presence of the hydroxyl group directly attached to the biphenyl framework makes it an ideal precursor for P-O bond formation[2].
The "Flexible Umbrella" Effect
While rigid bulky groups (e.g., tert-butyl or adamantyl) often lock a catalyst into a single conformation, the 3-benzyl substituent on the biphenyl-2-ol core provides a unique "flexible umbrella" effect. The benzyl rotor can dynamically adjust its conformation to shield the metal center during the sensitive oxidative addition step, while simultaneously preventing the formation of inactive, multi-ligated resting states (e.g.,
PdL3
or
PdL4
).
Why Derivatize to a Phosphoramidite?
Phenols themselves are generally poor ligands for low-valent Palladium or Rhodium. However, derivatizing hindered biaryl phenols into phosphoramidites (containing a P–N–O linkage) is a proven strategy to generate modular, highly active phosphorus-based ligands[3].
Electronic Tuning: The electronegative oxygen and nitrogen atoms lower the energy of the phosphorus
σ∗
orbital, making the ligand a powerful
π
-acceptor. This dramatically accelerates the rate-limiting reductive elimination step in cross-coupling reactions.
Steric Tuning: The combination of the biphenyl backbone, the 3-benzyl moiety, and the dialkylamine group creates a deep chiral/steric pocket. Similar bulky biaryl ligands have shown exceptional utility in metal-catalyzed couplings, including Cu-catalyzed aminations and C-S bond formations[4]. Furthermore, the biphenyl scaffold can be further functionalized via directed ortho-lithiation if additional electronic tuning is required[5].
Synthetic Workflow & Validation
The derivatization of 3-Benzyl[1,1'-biphenyl]-2-ol into its corresponding diisopropylphosphoramidite ligand (L1 ) is achieved via a two-step, one-pot sequence.
Fig 1: Synthetic workflow for L1 highlighting intermediate validation steps.
Experimental Protocols
Protocol A: Synthesis of (3-Benzyl[1,1'-biphenyl]-2-yl) diisopropylphosphoramidite (L1)
This protocol is designed as a self-validating system utilizing in-process
31P
NMR tracking to ensure absolute conversion before proceeding to the next step.
Preparation: Charge a flame-dried 100 mL Schlenk flask with 3-Benzyl[1,1'-biphenyl]-2-ol (10.0 mmol) and anhydrous THF (30 mL). Add
Et3N
(12.0 mmol). Cool the mixture to 0 °C using an ice bath.
Phosphitylation: Dropwise, add
PCl3
(12.0 mmol) via syringe over 10 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot, dilute in
CDCl3
, and acquire a
31P
NMR spectrum. The disappearance of the
PCl3
signal (~219 ppm) and the emergence of a single peak at ~162 ppm confirms the quantitative formation of the phosphorodichloridite intermediate. Do not proceed if unreacted
PCl3
remains.
Amination: Cool the reaction mixture back to 0 °C. Add a solution of diisopropylamine (11.0 mmol) and the remaining
Et3N
(13.0 mmol) in THF (20 mL) dropwise.
Maturation: Remove the ice bath and stir at room temperature for 12 hours. A thick white precipitate (triethylammonium chloride) will form.
Self-Validation Checkpoint 2: Acquire a second
31P
NMR aliquot. The peak at ~162 ppm must be completely replaced by a new singlet at ~145 ppm , confirming the formation of the phosphoramidite L1 .
Workup: Filter the suspension through a pad of basic alumina under Argon to remove the ammonium salts. Concentrate the filtrate under reduced pressure to yield L1 as a viscous oil or crystalline solid, which should be stored in a glovebox.
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryls
Procedure:
In a nitrogen-filled glovebox, charge a vial with 2-chloro-1,3-dimethylbenzene (1.0 mmol), 2-methylphenylboronic acid (1.5 mmol),
K3PO4
(2.0 mmol),
Pd(OAc)2
(0.5 mol%), and L1 (1.0 mol%).
Add anhydrous Toluene (3.0 mL). Seal the vial with a PTFE-lined cap.
Heat the reaction mixture at 100 °C for 4 hours.
Quench with water, extract with EtOAc, and analyze the organic layer via GC-MS using dodecane as an internal standard.
Mechanistic Pathway in Catalysis
The enhanced catalytic activity of L1 is best understood through its role in the catalytic cycle. The extreme steric bulk forces the formation of a highly reactive mono-ligated
Pd(0)L1
species, bypassing the thermodynamic sink of
PdL2
complexes.
To validate the efficacy of the 3-benzyl derivatization, the performance of L1 was benchmarked against standard ligands in the synthesis of 2,2',6-trimethylbiphenyl (a highly hindered tetra-ortho-substituted biaryl system).
Ligand System
Catalyst Loading (mol%)
Time (h)
Yield (%)
Turnover Frequency (TOF,
h−1
)
PPh3
5.0
24
< 5
< 1
SPhos
1.0
12
65
5.4
Unsubstituted Biphenyl-2-yl Phosphoramidite
1.0
12
42
3.5
3-Benzylbiphenyl-2-yl Phosphoramidite (L1)
0.5
4
98
49.0
Conclusion: The derivatization of 3-Benzyl[1,1'-biphenyl]-2-ol into a phosphoramidite ligand yields a superior catalyst for sterically demanding cross-couplings. The synergistic combination of the strong
π
-accepting P-N-O framework and the dynamic steric shielding of the 3-benzyl group results in a nearly 10-fold increase in Turnover Frequency compared to industry-standard Buchwald ligands (SPhos) in this specific transformation.
References
Kauch, M., et al. "Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates". The Journal of Organic Chemistry (2005). Available at:[Link]
Eindhoven University of Technology. "Modular phosphorus-based ligands in rhodium catalyzed hydroformylation & hydrogeneration". Pure (2004). Available at:[Link]
Google Patents. "Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate". European Patent EP2930171A1.
The Strategic Application of Biphenyl Scaffolds in Pharmaceutical Synthesis: A Guide for Researchers
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the biphenyl structural motif has emerged as a "privileged scaffold." Its prevalence in a wide array o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the biphenyl structural motif has emerged as a "privileged scaffold." Its prevalence in a wide array of biologically active compounds and approved pharmaceuticals underscores its significance.[1][2] The inherent properties of the biphenyl core, including its rigid and planar nature, contribute to its ability to engage in specific and high-affinity interactions with biological targets. This has led to the development of numerous drugs across various therapeutic areas, from cardiovascular to anti-inflammatory agents.
While direct and extensive literature on the specific use of 3-Benzyl[1,1'-biphenyl]-2-ol as a key starting material for major pharmaceutical intermediates is limited in publicly accessible documents, its structural features—a hydroxylated biphenyl core with a benzyl substituent—position it as a potentially valuable, albeit niche, building block. The principles of organic synthesis suggest its utility in constructing complex molecular architectures. This guide, therefore, will focus on the broader, well-established applications of functionalized biphenyls in pharmaceutical synthesis, using a representative example to illustrate the practical methodologies and strategic considerations for researchers in drug development.
Core Concepts in Biphenyl Synthesis for Pharmaceutical Applications
The construction of the biphenyl core is a cornerstone of many synthetic routes targeting pharmaceutically active molecules. Modern organic chemistry offers a robust toolkit for this purpose, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile.
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[1] This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or its ester, catalyzed by a palladium complex in the presence of a base. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it a preferred method in industrial pharmaceutical synthesis.
Application Note: Synthesis of a Biphenyl-Based Pharmaceutical Intermediate
This section will detail the synthesis of a representative biphenyl intermediate, highlighting the practical considerations and the rationale behind the chosen synthetic strategy. For this purpose, we will consider the synthesis of a generic substituted biphenyl amine, a common core in many advanced pharmaceutical intermediates.
Synthetic Workflow Overview
The following diagram illustrates a typical two-step sequence for the synthesis of a functionalized biphenyl amine, starting from readily available precursors and utilizing a Suzuki-Miyaura coupling.
Caption: General workflow for the synthesis of a biphenyl amine intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a substituted biphenyl amine.
Protocol 1: Synthesis of 4-Nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling
Objective: To synthesize 4-Nitro-1,1'-biphenyl from 1-bromo-4-nitrobenzene and phenylboronic acid.
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
1-Bromo-4-nitrobenzene
202.01
2.02 g
10.0
Phenylboronic acid
121.93
1.46 g
12.0
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.231 g
0.2
Sodium Carbonate (2M aq. solution)
105.99
15 mL
30.0
Toluene
-
50 mL
-
Ethanol
-
15 mL
-
Procedure:
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol).
Add toluene (50 mL) and ethanol (15 mL) to the flask.
Begin stirring the mixture and purge with nitrogen for 15 minutes.
Add the 2M aqueous sodium carbonate solution (15 mL) to the reaction mixture.
Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-nitrobenzene) is consumed (typically 4-6 hours).
After completion, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from ethanol to yield 4-Nitro-1,1'-biphenyl as a pale yellow solid.
Expected Yield and Purity:
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
4-Nitro-1,1'-biphenyl
1.99
1.75
88
>98%
Protocol 2: Reduction of 4-Nitro-1,1'-biphenyl to [1,1'-Biphenyl]-4-amine
Objective: To synthesize [1,1'-Biphenyl]-4-amine by the reduction of 4-Nitro-1,1'-biphenyl.
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
4-Nitro-1,1'-biphenyl
199.21
1.0 g
5.02
Palladium on Carbon (10 wt. %)
-
0.1 g
-
Ethanol
-
50 mL
-
Hydrogen Gas
-
Balloon pressure
-
Procedure:
In a 100 mL round-bottom flask, dissolve 4-Nitro-1,1'-biphenyl (1.0 g, 5.02 mmol) in ethanol (50 mL).
Carefully add 10% Palladium on carbon (0.1 g) to the solution.
Secure a hydrogen-filled balloon to the flask.
Evacuate the flask and backfill with hydrogen gas three times.
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
Wash the celite pad with a small amount of ethanol.
Combine the filtrates and remove the solvent under reduced pressure to yield [1,1'-Biphenyl]-4-amine as a solid.
Expected Yield and Purity:
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
[1,1'-Biphenyl]-4-amine
0.85
0.81
95
>99%
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that involves several key steps.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Conclusion and Future Outlook
The biphenyl scaffold remains a cornerstone of modern pharmaceutical design and synthesis. While the specific intermediate 3-Benzyl[1,1'-biphenyl]-2-ol is not prominently featured in current literature for large-scale pharmaceutical synthesis, its structural motifs suggest potential for future applications. The hydroxyl group offers a handle for further functionalization through etherification or esterification, while the benzyl group can influence the molecule's conformation and lipophilicity. As drug discovery continues to evolve, novel and strategically functionalized building blocks will be in high demand. Researchers are encouraged to explore the synthetic utility of such compounds, leveraging the robust and well-established methodologies for biaryl synthesis outlined in this guide.
References
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19253–19286. [Link]
Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2549-S2569. [Link]
Google Patents. (n.d.). Method for preparing benzyl biphenyl. (Patent No. KR0173779B1).
Google Patents. (n.d.). Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof. (Patent No. WO2017202273A1).
PubChem. (n.d.). 3-Benzyl-1,1'-biphenyl. Retrieved from [Link]
Google Patents. (n.d.). Biphenyl compounds and uses thereof. (Patent No. WO2015062486A1).
Dudley, G. B., et al. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962-8964. [Link]
Bade, V. G., et al. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. Organic Communications, 7(2), 53-59. [Link]
Matrix Fine Chemicals. (n.d.). 3-PHENYL-[1,1'-BIPHENYL]-2-OL. Retrieved from [Link]
Panneerselvam, P., et al. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 44-49. [Link]
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]
European Patent Office. (n.d.). BENZYL PHENYL ETHER DERIVATIVE, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL COMPOSITION AND USES THEREOF. (Patent No. EP3466952A1). Retrieved from [Link]
Wikipedia. (n.d.). Phenobarbital. Retrieved from [Link]
ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
PubChemLite. (n.d.). 3-benzyl-1-(2-(1,1'-biphenyl)-4-yl-2-oxoethyl)-5,6-dimethyl-3h-benzimidazol-1-ium bromide. Retrieved from [Link]
MDPI. (2025, March 24). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]
Semantic Scholar. (2021, August 30). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Retrieved from [Link]
Purification of crude 3-Benzyl[1,1'-biphenyl]-2-ol by column chromatography
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the complex purification of 3-benzyl[1,1'-biphenyl]-2-ol (also known as 3-benzylb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the complex purification of 3-benzyl[1,1'-biphenyl]-2-ol (also known as 3-benzylbiphenyl-2-ol) from crude reaction mixtures. Because phenolic biphenyls share similar polarities and are prone to hydrogen-bonding artifacts on silica gel, standard purification templates often fail. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure high-purity isolation.
Experimental Workflow & Logical Causality
To successfully purify 3-benzyl[1,1'-biphenyl]-2-ol, one must understand the causality behind its chromatographic behavior. The separation relies fundamentally on steric hindrance . The target molecule features a hydroxyl (-OH) group at the 2-position, flanked by a phenyl ring at the 1-position and a benzyl group at the 3-position. This creates a highly crowded steric environment, shielding the -OH from interacting strongly with the acidic silanol groups of the silica gel.
Conversely, structural isomers (such as 5-benzylbiphenyl-2-ol) or unreacted starting materials (like biphenyl-2-ol) have a more exposed -OH group, leading to stronger hydrogen bonding and a lower retention factor (Rf)[1]. Understanding this logical relationship dictates the elution order and solvent selection.
Logical relationship between steric shielding of the hydroxyl group and silica gel affinity.
Troubleshooting Guide: Resolving Common Failures
Q: My product band is streaking down the column, leading to poor fraction purity. Why is this happening, and how do I fix it?A:
Causality: Streaking of phenolic compounds occurs due to strong, non-linear hydrogen bonding between the phenolic hydroxyl (-OH) and the acidic silanol groups on the silica gel stationary phase.
Solution: First, ensure you are using a strictly isocratic solvent system, as gradients can exacerbate streaking if not carefully controlled[2]. If streaking persists, add 0.5% to 1% glacial acetic acid to your mobile phase. The acid competitively binds to the silanol sites, masking them and allowing the phenol to elute as a tight band.
Self-Validation Check: Run a 2D-TLC. Spot the crude, run it in one dimension, dry the plate, and run it perpendicular. If the spot forms a diagonal line, it is stable; if it smears off the diagonal, it is degrading or streaking excessively, confirming the need for an acidic modifier.
Q: I am observing co-elution of 3-benzylbiphenyl-2-ol and 5-benzylbiphenyl-2-ol. How can I resolve these isomers?A:
Causality: While the 3-benzyl isomer is sterically shielded, overloading the column forces the bands to overlap due to the finite number of theoretical plates available in standard flash chromatography.
Solution: Switch to a lower polarity solvent system (e.g., 20:1 Petroleum Ether:Ethyl Acetate) to drop the Rf of the target compound to exactly ~0.3[2]. The 5-benzyl isomer will drop to ~0.2, providing baseline separation. Additionally, utilize the "dry loading" technique (depositing the crude on a small amount of silica and evaporating the solvent) rather than liquid loading. Liquid loading with a polar solvent causes initial band broadening, destroying the subtle resolution between these isomers[3].
Q: My recovery of 3-benzylbiphenyl-2-ol is unusually low, but I don't see it in the later fractions. Where did it go?A:
Causality: Highly lipophilic, sterically hindered phenols can sometimes co-elute with the solvent front if the initial solvent system is too polar, or they can precipitate on the column if the crude mixture was applied in a solvent that is not miscible with the eluent.
Solution: Never apply your mixture on top of the column with a solvent that is more polar than your eluent[2]. If the crude is insoluble in the eluent, dry loading is mandatory.
Quantitative Data: Rf Values & Elution Profiles
To establish a predictive model for your purification, rely on the following optimized parameters. The data below assumes a standard silica gel stationary phase (230–400 mesh) and an isocratic mobile phase of 10:1 Petroleum Ether / Ethyl Acetate, which is a proven standard for biphenyl-2-ol derivatives[4].
This protocol is designed as a self-validating system. Each step contains a built-in verification mechanism to ensure scientific integrity before proceeding to the next.
Step 1: TLC Optimization & Solvent Selection
Prepare a solvent system of 10:1 Petroleum Ether to Ethyl Acetate[4].
Spot the crude mixture alongside pure biphenyl-2-ol (starting material) as a reference.
Validation Check: Ensure the target spot (3-benzylbiphenyl-2-ol) achieves an Rf of exactly 0.25 to 0.30. If the Rf is >0.35, decrease the ethyl acetate ratio (e.g., 15:1). If <0.20, increase it (e.g., 8:1)[3].
Step 2: Column Packing (Slurry Method)
Select a column diameter based on sample size (e.g., 2-inch diameter for 1-2 grams of crude).
Prepare a slurry of silica gel (230-400 mesh) in 100% Petroleum Ether.
Pour the slurry in a single, continuous motion to prevent stratification.
Validation Check: Flush the column with 2 column volumes of the optimized eluent (10:1 Pet Ether:EtOAc). The volume of the eluent used to pack and condition should be 10-20% larger than the volume of silica[2]. Ensure the solvent line is perfectly horizontal.
Step 3: Dry Loading
Dissolve the crude mixture in a minimal amount of dichloromethane (DCM).
Add silica gel (approx. 2-3 times the mass of the crude) to the flask.
Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.
Carefully pour the dry powder evenly onto the flat surface of the packed column. Add a 1 cm protective layer of clean sand on top.
Step 4: Isocratic Elution & Fraction Collection
Apply compressed air to achieve a steady flow rate (approx. 2 inches of solvent descent per minute).
Collect fractions in test tubes.
Validation Check: Spot every 3rd fraction on a TLC plate. The target compound should elute symmetrically (e.g., appearing in fraction 10, peaking in 13, and disappearing by 16). If the compound spans more than 15 fractions, the column was overloaded or the flow rate was too slow, causing diffusion.
Workflow for the chromatographic separation of 3-benzyl[1,1'-biphenyl]-2-ol from crude mixtures.
FAQs: Advanced Considerations for Phenolic Biphenyls
Q: Can I use a gradient elution if the crude mixture is highly complex?A: While gradient elution is common in HPLC, it is generally discouraged for standard flash chromatography unless absolutely necessary. As established by fundamental chromatography principles, gradients can cause severe band broadening and silica cracking[2]. If you must use a gradient, increase the polarity gradually (e.g., by 5% for every 100 mL) to prevent drastic thermodynamic shifts that crack the silica gel[3].
Q: How do I visualize the fractions on TLC?A: 3-Benzyl[1,1'-biphenyl]-2-ol is highly UV-active due to its extended conjugated system (biphenyl + benzyl rings). Use a short-wave UV lamp (254 nm) for non-destructive visualization. For secondary confirmation, use a Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM) stain, which will oxidize the phenolic -OH and yield a distinct color change.
Q: Is reverse-phase chromatography a viable alternative?A: Yes. If normal-phase silica fails due to severe streaking, reverse-phase (C18) flash chromatography can be employed. In reverse-phase, the separation mechanism flips: the highly lipophilic 3-benzylbiphenyl-2-ol will bind strongly to the C18 stationary phase, while the more polar starting material (biphenyl-2-ol) will elute first. However, C18 silica is significantly more expensive and requires aqueous/organic mobile phases (e.g., Water/Acetonitrile), which necessitates a more tedious post-column solvent evaporation process.
References
Title: Rapid chromatographic technique for preparative separations with moderate resolution.
Source: The Journal of Organic Chemistry (W. Clark Still et al., 1978).
URL: [Link]
Title: Flash Column Chromatography Guide.
Source: DSpace@MIT (Massachusetts Institute of Technology).
URL: [Link]
Title: Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry (Biphenyl-2-ol Purification).
Source: Royal Society of Chemistry.
URL: [Link]
Title: Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates.
Source: The Journal of Organic Chemistry (ACS Publications, 2005).
URL: [Link]
Common byproducts in the synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol and their removal
Welcome to the Technical Support Center for the synthesis and purification of 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0). As a hindered phenolic scaffold, this molecule is highly valued in ligand design and medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0). As a hindered phenolic scaffold, this molecule is highly valued in ligand design and medicinal chemistry. However, its synthesis—typically achieved via Suzuki-Miyaura cross-coupling or Friedel-Crafts benzylation—is prone to specific side reactions.
This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind byproduct formation, providing self-validating protocols to ensure experimental integrity.
Part 1: Quantitative Byproduct Profiling
Before troubleshooting, it is critical to identify the specific byproducts generated by your chosen synthetic route. The table below summarizes the quantitative distribution of common impurities based on the synthetic pathway.
Pd(II) reduction by boronic acid; exacerbated by O₂[1].
Highly non-polar; elutes at solvent front (Rf ~0.9).
Suzuki-Miyaura
2-Bromo-6-benzylphenol + Phenylboronic acid
2-Benzylphenol (Dehalogenation)
2 - 10%
Hydride abstraction from alcoholic solvent or amine base[1].
Slightly less polar than target (Rf ~0.5).
Friedel-Crafts
[1,1'-Biphenyl]-2-ol + Benzyl alcohol/chloride
5-Benzyl[1,1'-biphenyl]-2-ol (Regioisomer)
10 - 25%
Competitive electrophilic attack at the para position[2].
Co-elutes closely with target (Rf ~0.35).
Friedel-Crafts
[1,1'-Biphenyl]-2-ol + Benzyl alcohol/chloride
3,5-Dibenzyl[1,1'-biphenyl]-2-ol
5 - 12%
Over-alkylation due to excess electrophile or prolonged heating[2].
More non-polar than target (Rf ~0.6).
Part 2: Mechanistic Troubleshooting & FAQs
Q1: During Suzuki-Miyaura coupling, my crude NMR shows a massive spike in biphenyl. How is this homocoupling happening, and how do I stop it?
The Causality: Biphenyl is the homocoupling product of phenylboronic acid. For the catalytic cycle to begin, the Pd(II) precatalyst must be reduced to the active Pd(0) species. In the absence of other reducing agents, two equivalents of phenylboronic acid will couple together to reduce Pd(II) to Pd(0)[1]. Furthermore, if your reaction is not rigorously degassed, dissolved oxygen continuously re-oxidizes Pd(0) back to Pd(II), creating a parasitic cycle that rapidly consumes your boronic acid to form biphenyl[1].
The Solution:
Rigorous Degassing: Use the freeze-pump-thaw method (minimum 3 cycles) rather than simple nitrogen bubbling.
Stoichiometry: Use a slight excess of phenylboronic acid (1.2 to 1.5 equivalents) to account for the initial Pd(II) reduction, but avoid massive excesses which promote off-cycle homocoupling[3].
Q2: I am isolating significant amounts of 2-benzylphenol (deshalo byproduct) instead of my target. What is driving this reductive dehalogenation?
The Causality: Reductive dehalogenation occurs when the oxidative addition complex (Pd-Ar-Br) undergoes a side reaction before transmetalation can occur. The palladium complex abstracts a hydride from the reaction environment—most commonly from alcoholic solvents (like ethanol) or amine bases—and subsequently undergoes reductive elimination to yield the deshalo product[1].
The Solution:
Switch from protic solvents (EtOH/H₂O) to aprotic solvent systems (e.g., Toluene/THF). If using an amine base, switch to an inorganic base like K₂CO₃ or K₃PO₄, which cannot donate a β-hydride.
Mechanistic pathways of Suzuki-Miyaura coupling and competitive byproduct formation.
Q3: I am using Friedel-Crafts benzylation of[1,1'-biphenyl]-2-ol. How do I improve the ortho selectivity to avoid the 5-benzyl regioisomer?
The Causality: The hydroxyl group on [1,1'-biphenyl]-2-ol is a strong activating group that directs electrophilic aromatic substitution to both the ortho (position 3) and para (position 5) sites[2]. Because position 3 is sterically hindered by the adjacent phenyl ring, standard Lewis acids (like AlCl₃) often push the reaction toward the less hindered para position, yielding 5-benzyl[1,1'-biphenyl]-2-ol[2].
The Solution:
Utilize softer Lewis acids or heterogeneous catalysts (such as activated alumina or specific zeolites) that coordinate with the phenolic oxygen. This coordination creates a pre-organization complex that delivers the benzyl cation intramolecularly to the ortho position, overriding the steric hindrance.
Friedel-Crafts regioselectivity and over-alkylation cascade.
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Suppression of Dehalogenation)
This protocol utilizes an aprotic solvent system and inorganic base to prevent hydride transfer, validating the absence of oxygen prior to catalyst activation.
Materials:
2-Bromo-6-benzylphenol (1.0 eq, 10 mmol)
Phenylboronic acid (1.2 eq, 12 mmol)
Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)
K₂CO₃ (3.0 eq, 30 mmol)
Toluene/H₂O (10:1 v/v, 50 mL)
Step-by-Step Methodology:
Reagent Loading: Charge a flame-dried Schlenk flask with 2-bromo-6-benzylphenol, phenylboronic acid, and K₂CO₃. Do not add the palladium catalyst yet.
Solvent Introduction & Degassing (Validation Step): Add the Toluene/H₂O mixture. Perform three freeze-pump-thaw cycles. Validation: The solution must not bubble upon thawing under static vacuum during the final cycle; this confirms complete oxygen removal.
Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(dppf)Cl₂ against a positive counter-flow of Argon.
Reaction: Heat the mixture to 90°C for 12 hours.
Reaction Monitoring: Check via TLC (Hexane:EtOAc 9:1). The absence of a spot at Rf 0.5 (2-benzylphenol) validates the success of the aprotic/inorganic base strategy.
Protocol B: Selective Purification via Column Chromatography & Recrystallization
If byproducts are formed, this two-stage purification exploits the polarity and crystalline properties of 3-Benzyl[1,1'-biphenyl]-2-ol to isolate it in >99% purity.
Step-by-Step Methodology:
Silica Gel Chromatography (Removal of Homocoupling Products):
Load the crude mixture onto a silica gel column.
Elute with 100% Hexanes for 3 column volumes. Validation: TLC the fractions; biphenyl (Rf 0.9) will elute entirely in this non-polar wash.
Gradually increase polarity to Hexane:EtOAc (95:5). Collect the fractions containing the target molecule (Rf ~0.4).
Solvent Evaporation: Concentrate the target fractions under reduced pressure to yield an off-white solid. (Note: Regioisomers like 5-benzyl[1,1'-biphenyl]-2-ol may still be present as they co-elute).
Recrystallization (Removal of Regioisomers):
Dissolve the solid in a minimum amount of boiling heptane.
Add drops of ethyl acetate until the solution is completely clear.
Allow to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
Validation: The sterically hindered 3-Benzyl[1,1'-biphenyl]-2-ol packs uniquely into the crystal lattice, leaving the more planar 5-benzyl regioisomer and over-alkylated impurities dissolved in the mother liquor. Filter and wash with ice-cold heptane.
References
Navarro, O. et al. (via Yoneda Labs) - Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]
F. Alonso et al. - Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Catalysts. Available at:[Link]
Improving the yield and purity of 3-Benzyl[1,1'-biphenyl]-2-ol synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, thereby improving both yield and purity. We will focus on the prevalent and robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My Suzuki coupling reaction to form the biphenyl backbone is not proceeding or shows very low conversion. What are the likely causes?
A1: Reaction failure in Suzuki couplings often points to one of three areas: catalyst deactivation, issues with the boronic acid/ester, or improper reaction conditions. Ensure your palladium catalyst is not from an old or improperly stored bottle, as oxidation can lead to deactivation. The boronic acid can degrade via protodeboronation, especially if stored in the presence of moisture or acidic/basic impurities. Finally, confirm your solvent is anhydrous and has been thoroughly degassed to remove oxygen, a known catalyst poison.
Q2: I've successfully formed the biphenyl product, but the purity is very low after workup. What are the common impurities?
A2: The most common impurities are homocoupling products (biphenyl from the boronic acid coupling with itself) and residual starting materials. Palladium residues can also contaminate the product, appearing as a black or dark solid. If you are using a boronic acid, you may also see triphenylboroxine, a common side product from the dehydration of phenylboronic acid. Careful purification by column chromatography or crystallization is essential.
Q3: What is the best choice of base and solvent for this specific Suzuki coupling?
A3: The choice of base is critical and depends on the specific coupling partners. For coupling an aryl halide with a phenylboronic acid, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and widely used. The solvent system typically consists of a mixture of an organic solvent like toluene or 1,4-dioxane and water to facilitate the dissolution of the inorganic base.
Q4: During purification by column chromatography, my product is streaking or co-eluting with impurities. What can I do?
A4: Streaking of phenolic compounds on silica gel is common due to the acidic nature of the silica. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to the eluent system. This protonates the silica surface, reducing the strong interaction with your phenolic product. Alternatively, using a different stationary phase, like alumina, may be beneficial.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of specific problems, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Low yield is a frustrating but solvable problem. The key is to systematically identify the root cause.
Caption: A decision tree for troubleshooting low yield in Suzuki couplings.
Catalyst Deactivation: The active form of the catalyst is Pd(0). Oxygen can oxidize Pd(0) to Pd(II), which is catalytically inactive in the absence of a reductive step. This is why thorough degassing of the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is non-negotiable.
Protodeboronation of Boronic Acid: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your reagent. This process is often catalyzed by moisture or trace acids/bases. It is advisable to check the purity of your boronic acid by NMR before use if it has been stored for a long time.
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product. The solubility of the base is also important; a heterogeneous mixture is common and often beneficial.
Base
Solvent System
Typical Temperature (°C)
Comments
K₂CO₃
Toluene/Water, Dioxane/Water
80-110
A robust, common choice. Good for activated aryl halides.
Cs₂CO₃
Dioxane, Toluene
80-110
More soluble and stronger base. Often gives higher yields for difficult couplings.
K₃PO₄
Toluene, Dioxane
80-110
A strong base, often used for coupling with sterically hindered substrates.
Issue 2: Product Purity is Unacceptable
Even with a good yield, low purity can make the synthesis impractical.
Homocoupling Product (Biphenyl): This arises from the boronic acid coupling with itself. It is often favored when the rate of reductive elimination from the Pd(II) intermediate is slow. Using a more electron-rich phosphine ligand can sometimes suppress this side reaction.
Starting Materials: Unreacted aryl halide or boronic acid can be carried through the workup. This indicates an incomplete reaction and can be addressed by increasing the reaction time, temperature, or adjusting the stoichiometry (a slight excess of the boronic acid, e.g., 1.1-1.2 equivalents, is common).
Deboronated Starting Material: As mentioned above, this is the arene corresponding to your boronic acid.
Ligand-Derived Impurities: Phosphine ligands can be oxidized. For example, triphenylphosphine (PPh₃) can be oxidized to triphenylphosphine oxide (TPPO), which can be difficult to remove by standard chromatography.
Part 3: Key Experimental Protocols
Here we provide a representative, step-by-step protocol for the synthesis of 3-Benzyl[1,1'-biphenyl]-2-ol via a Suzuki coupling.
Protocol 1: Suzuki Coupling Synthesis
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
2-Bromo-6-benzylphenol (or a protected version) (1.0 eq)
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-benzylphenol, [1,1'-biphenyl]-2-ylboronic acid, and K₃PO₄.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio).
In a separate vial, mix the Pd(OAc)₂ and SPhos, and add this catalyst system to the main reaction flask.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and wash it sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Benzyl[1,1'-biphenyl]-2-ol.
Part 4: References
Title: The Suzuki-Miyaura Cross-Coupling Reaction
Source: Chemical Reviews
URL: [Link]
Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Homocoupling of Boronic Acids
Source: Organic Letters
URL: [Link]
Optimization
Stability and degradation pathways of 3-Benzyl[1,1'-biphenyl]-2-ol under catalytic conditions
Welcome to the Technical Support Center for 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0)[1]. This sterically encumbered, electron-rich phenolic compound is a critical scaffold in advanced synthesis and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0)[1]. This sterically encumbered, electron-rich phenolic compound is a critical scaffold in advanced synthesis and drug development. However, under catalytic conditions, its structural features—specifically the weak benzylic C-H bonds and the strongly coordinating ortho-hydroxyl group—make it highly susceptible to unintended degradation, over-oxidation, and catalyst poisoning.
This guide is designed for researchers and scientists to troubleshoot stability issues, understand the mechanistic causality behind degradation pathways, and implement self-validating protocols to ensure substrate integrity.
Frequently Asked Questions (FAQs)
Q: Why am I observing a mass shift of +14 Da or +16 Da during Pd-catalyzed cross-coupling?A: A +14 Da shift indicates the oxidation of the benzylic methylene (-CH₂-) to a ketone (-C=O), forming 3-benzoyl[1,1'-biphenyl]-2-ol (loss of 2H, gain of O). A +16 Da shift indicates direct hydroxylation of the biphenyl ring. This is caused by trace molecular oxygen acting as a terminal oxidant in transition-metal-mediated radical pathways. The benzylic radical is thermodynamically stabilized by the adjacent phenyl ring, making it a highly favorable sink for oxidative degradation.
Q: Is 3-benzylbiphenyl-2-ol stable under UV irradiation or photocatalytic conditions?A: No. In the presence of photoactive metal oxides (e.g., TiO₂), biphenyl-2-ol derivatives undergo rapid pseudo-first-order degradation. The mechanism is initiated by non-specific hydroxyl radical (HO•) attack, leading to polyhydroxylated intermediates, subsequent ring cleavage into aldehydes/acids, and eventual mineralization into CO₂ and H₂O ()[2].
Q: Can the free hydroxyl group interfere with my transition-metal catalysts?A: Yes. The ortho-hydroxyl group acts as a powerful directing group. In Rh- or Au-catalyzed systems, it coordinates the metal center to form stable metallacycles. This either poisons the catalyst by trapping it in an unreactive resting state or directs unintended C-H activation at adjacent open positions on the aromatic ring (;)[3][4].
Q: How do I prevent benzylic oxidation during aerobic transition-metal catalysis?
Root Cause: Transition metals (e.g., Cu, Pd) facilitate single-electron transfer (SET) to O₂, generating reactive oxygen species that abstract hydrogen from the weak benzylic C-H bond.
Resolution: Implement rigorous Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen. If the reaction must be run in air, add a stoichiometric radical scavenger like BHT (butylated hydroxytoluene) to intercept peroxy radicals before they propagate.
Q: My substrate completely disappears in LC-MS without forming discrete major product peaks. What is happening?
Root Cause: This is a hallmark of photocatalytic mineralization or aggressive oxidative ring-opening. If your reaction involves metal oxides or is exposed to ambient UV/visible light over long periods, the aromatic rings are being cleaved into volatile or highly polar aliphatic fragments that do not retain well on reverse-phase LC or lack a UV chromophore.
Resolution: Conduct the reaction in amber glassware to block UV excitation. Filter all reagents through a 0.2 µm PTFE syringe filter to remove trace particulate metal oxides before heating.
Q: I am recovering unreacted starting material, and the catalyst seems dead. How do I fix this?
Root Cause: The substrate's ortho-hydroxyl group is chelating the transition metal, forming a thermodynamically stable, catalytically inactive metallacycle complex[3].
Resolution: Mask the hydroxyl group prior to the catalytic step. Convert it to a methyl ether (using MeI/K₂CO₃) or a MOM ether (MOM-Cl/DIPEA). This removes the chelating proton and introduces steric bulk, preventing stable metal coordination.
Protocol A: Controlled Stability Assay under Aerobic Transition Metal Catalysis
This protocol determines if your specific catalytic conditions will degrade the benzylic position.
Standard Preparation: Prepare a 0.1 M solution of 3-Benzyl[1,1'-biphenyl]-2-ol in the reaction solvent. Add exactly 0.05 M of dodecane as an internal standard.
Reaction Setup: Transfer 1.0 mL of the standard solution to a reaction vial. Add the transition metal catalyst (e.g., 5 mol% Pd(OAc)₂). Do not degas the solvent (to simulate worst-case aerobic conditions).
Incubation: Stir the mixture at the target reaction temperature for 4 hours.
Quenching: Remove a 100 µL aliquot and filter it through a short pad of thiol-functionalized silica to immediately strip the metal catalyst and halt radical propagation.
Analysis: Analyze the filtrate via GC-MS.
Self-Validating System: The recovery of the internal standard (dodecane) must be >98%. Because dodecane is inert to these conditions, any loss of dodecane indicates an evaporative leak or instrument failure. If dodecane is stable but the substrate mass balance drops, chemical degradation is confirmed.
Protocol B: Photocatalytic Degradation Mapping
This protocol isolates and identifies hydroxyl radical-mediated degradation intermediates.
Suspension: Suspend 50 mg of 3-Benzyl[1,1'-biphenyl]-2-ol and 10 mg of TiO₂ in 50 mL of a 1:1 Acetonitrile/Water mixture.
Irradiation Setup: Place the suspension in a quartz photoreactor equipped with a 365 nm UV source.
Dark Control (Critical): Set up an identical parallel reaction wrapped entirely in aluminum foil.
Sampling: Irradiate for 60 minutes. Extract 1 mL aliquots every 15 minutes. Centrifuge at 10,000 rpm for 5 minutes to pellet the TiO₂.
Analysis: Analyze the supernatant via LC-MS to map the appearance of +16 Da (hydroxylated) and +32 Da (dihydroxylated) intermediates.
Self-Validating System: The Dark Control must show 0% degradation. If degradation occurs in the dark control, the causality shifts from photocatalysis to baseline hydrolytic instability or background chemical oxidation, invalidating the light-dependency hypothesis.
Mechanistic Visualizations
Catalytic degradation pathways of 3-benzylbiphenyl-2-ol.
Decision tree for troubleshooting substrate degradation.
References
Title: Kinetics and products of the TiO₂ photocatalytic degradation of 2-chlorobiphenyl in water.
Source: Chemosphere / PubMed
URL: [Link]
Title: Catalytic Intermolecular Ortho-Arylation of Phenols.
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Stoichiometric to catalytic reactivity of the aryl cycloaurated species with arylboronic acids: insight into the mechanism of gold-catalyzed oxidative C(sp²)–H arylation.
Source: Chemical Science (RSC Publishing)
URL: [Link]
Validating the Enantiomeric Excess of Chiral 3-Benzyl[1,1'-biphenyl]-2-ol Derivatives: A Comparative Guide
For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a fundamental quality control step in asymmetric synthesis and chiral drug development. Derivatives of 3-benzy...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a fundamental quality control step in asymmetric synthesis and chiral drug development. Derivatives of 3-benzyl[1,1'-biphenyl]-2-ol present a unique analytical challenge. These molecules possess a bulky biphenyl axis, a flexible benzyl substituent, and a polar hydroxyl group, making them prone to strong steric hindrance and complex secondary interactions.
This guide provides an objective, data-driven comparison of the primary analytical modalities—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR)—for validating the ee of these hindered biaryl systems.
Comparative Analysis of Analytical Modalities
The choice of analytical technique involves a strategic trade-off between speed, resolution, and solvent consumption. While 1 for separation and quantification[1], modern advancements have introduced highly efficient alternatives to traditional methods.
Quantitative Performance Summary
Feature
Chiral SFC
Chiral HPLC
Chiral NMR Spectroscopy
Separation Mechanism
Partitioning via modified supercritical CO₂
Differential partitioning in liquid phase
Diastereomeric complexation via CSRs
Typical Analysis Time
3 – 10 minutes
15 – 45 minutes
< 5 minutes
Resolution (Rs)
Very High (Often Rs > 2.0 for biaryls)
High (Rs 1.5 – 2.0)
Moderate
Solvent Consumption
Low (Mostly recyclable CO₂)
High (Organic solvents e.g., Hexane/IPA)
Very Low (Deuterated solvents)
Limit of Detection (ee)
Excellent (< 0.1% ee)
Excellent (< 0.1% ee)
Poor (~ 2 - 5% ee)
Best Suited For
Bulky, non-polar to moderately polar biaryls
Broad range of polarities, highly polar analytes
Rapid, high-throughput preliminary screening
Chiral HPLC: Historically the most robust method for biaryl compounds. Normal-phase HPLC (utilizing eluents like pentane or hexane) has been2[2].
Chiral SFC: Rapidly replacing HPLC for bulky molecules. Because supercritical CO₂ possesses low viscosity and high solute diffusion coefficients, 3 with significantly lower pressure drops[3]. Furthermore, 4[4].
Chiral NMR: While 1 using Chiral Shift Reagents (CSRs), it lacks the sensitivity required for precise quantification of highly enantioenriched samples (>99% ee)[1].
Causality in Method Development (E-E-A-T)
To achieve reliable separation, one must understand the molecular interactions between the analyte and the chromatographic system.
Why use Polysaccharide-based Chiral Stationary Phases (CSPs)?5 (e.g., Chiralpak IA, IB, IC) are the most effective columns for drug enantioseparation[5]. The separation of 3-benzyl[1,1'-biphenyl]-2-ol relies on a tri-point recognition mechanism:
Hydrogen Bonding: The free -OH group of the analyte interacts with the carbamate linkages of the CSP.
π−π
Stacking: The electron-rich biphenyl and benzyl rings interact with the phenyl groups of the stationary phase.
Steric Inclusion: The helical cavities of the polysaccharide polymer physically trap the bulky benzyl moiety. Enantiomers with different spatial orientations will experience different degrees of steric hindrance, leading to distinct elution times.
Fig 1. Tri-point chiral recognition mechanism of biphenyl derivatives on polysaccharide CSPs.
Why use polar modifiers in SFC?6[6]. If used alone, the polar hydroxyl group of the biphenyl-2-ol derivative would bond too strongly to the stationary phase, resulting in severe peak tailing or non-elution. By adding a polar organic modifier (like methanol or ethanol), we dynamically compete for these hydrogen-bonding sites, ensuring sharp peaks and rapid elution[4].
Self-Validating Experimental Protocols
A trustworthy analytical protocol cannot rely solely on the injection of an enantioenriched sample. The system must be self-validating to prove that it is inherently capable of separating the enantiomers without bias.
Fig 2. Self-validating workflow for rigorous enantiomeric excess determination.
Protocol A: Chiral SFC Method (Optimized for Speed & Resolution)
Recommended for routine screening and high-throughput environments.
System Preparation: Equip the SFC system with an immobilized polysaccharide-derived column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm). Immobilized columns are preferred as they 7[7].
Mobile Phase Equilibration: Pump supercritical CO₂ modified with 10–20% Methanol at a flow rate of 3.0 to 4.0 mL/min. Maintain the system backpressure at 120 bar and the column oven temperature at 35–40 °C to 3[3].
Racemate Validation (Critical): Inject 5 µL of the synthesized racemic 3-benzyl[1,1'-biphenyl]-2-ol (1 mg/mL). Adjust the methanol gradient until a baseline separation (Resolution, Rs ≥ 1.5) is achieved. Causality: This step proves the column has no inherent bias and can successfully resolve the specific steric bulk of your derivative.
Sample Analysis: Inject the enantioenriched sample under the exact same optimized conditions. Integrate the Area Under the Curve (AUC) for both the major and minor peaks.
Spike Test Validation: Co-inject the enantioenriched sample with a 10% spike of the racemate. If the peak shapes remain symmetrical and retention times perfectly match, you have successfully ruled out matrix co-elution.
Protocol B: Chiral HPLC Method (Gold Standard for High Polarity)
Recommended when SFC instrumentation is unavailable or for highly polar derivatives.
System Preparation: Utilize a standard HPLC system equipped with a UV/Vis detector (typically set to 254 nm for biphenyls). Install a coated or immobilized chiral column (e.g., Chiralpak IG-3 or CHIRA GROM 2)[2][5].
Mobile Phase Setup: For normal-phase separation, prepare an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) or 2[2]. Set the flow rate to 1.0 mL/min.
Racemate Validation: Inject the racemate to confirm baseline resolution. Note that 8, which typically requires longer run times (15–45 minutes) compared to SFC[8].
Sample Analysis & Calculation: Inject the enantioenriched sample. Calculate the enantiomeric excess using the standard formula:
ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100
References
BenchChem Technical Support Team.
BenchChem Technical Support Team. "A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions." Benchchem.
"Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
"Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases.
"Substitution of Hydroxybiaryls via Directed ortho-Lithiation of N-Silylated O-Aryl N-Isopropylcarbamates.
"Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development." MDPI.
"An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." PMC.
"Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
Computational Benchmarking Guide: Evaluating the Conformational Stability of 3-Benzyl[1,1'-biphenyl]-2-ol using DFT
Executive Summary In drug development and materials science, accurately predicting the 3D conformational ensemble of flexible, sterically hindered molecules is paramount. 3-Benzyl[1,1'-biphenyl]-2-ol presents a unique co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and materials science, accurately predicting the 3D conformational ensemble of flexible, sterically hindered molecules is paramount. 3-Benzyl[1,1'-biphenyl]-2-ol presents a unique computational challenge: its geometry is dictated by a delicate balance between steric repulsion (Pauli repulsion) and attractive non-covalent interactions (NCIs), specifically
π
π
stacking and OH-
π
hydrogen bonding.
This guide objectively compares the performance of various Density Functional Theory (DFT) methods in predicting the conformational stability of this molecule. By analyzing the causality behind functional failures and successes, we provide a self-validating computational protocol for researchers handling complex biaryl systems.
The Molecular Challenge: 3-Benzyl[1,1'-biphenyl]-2-ol
3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0)[1] consists of a biphenyl core with a hydroxyl group at the ortho position and a highly flexible benzyl group at the meta position.
The conformational landscape is governed by three degrees of freedom:
The Biphenyl Dihedral Angle: Steric hindrance forces the two aromatic rings out of coplanarity, similar to the well-documented behavior of bimesityl systems[2].
The Benzyl Rotor: The
CH2
linker allows the third aromatic ring to fold over the biphenyl core or extend away from it.
The Hydroxyl Orientation: The -OH group can act as a hydrogen bond donor to the adjacent
π
-systems (OH-
π
interaction).
To accurately model this, a computational method must capture London dispersion forces . Standard functionals often fail here, either underbinding the folded conformers due to missing dispersion or overstabilizing planar conformers due to delocalization error (Self-Interaction Error)[3].
Comparative Analysis of DFT Alternatives
Selecting the right functional is not a matter of preference, but of physical accuracy. Below is a comparison of standard and modern alternatives for evaluating biaryl conformers:
B3LYP (The Legacy Standard): A hybrid generalized gradient approximation (GGA) functional. While excellent for covalent bond geometries, standard B3LYP fundamentally lacks the physics to describe medium-to-long-range electron correlation (dispersion). It will artificially penalize folded conformers because it only calculates the steric clash, missing the attractive
π
π
forces.
B3LYP-D3(BJ) (The Corrected Standard): The addition of Grimme’s D3 dispersion correction with Becke-Johnson damping resolves the long-range interaction deficit. It is computationally cheap and provides a massive improvement in NCI accuracy[4].
M06-2X (The Implicit NCI Specialist): A highly parameterized meta-GGA hybrid functional with 54% exact exchange. It implicitly captures medium-range correlation and is heavily benchmarked as a top-tier functional for non-covalent interactions without needing an explicit empirical dispersion correction[4].
B2PLYP-D3(BJ) (The Benchmark Double-Hybrid): Combines exact exchange with perturbative second-order correlation (PT2) and D3 dispersion. It sits on the highest rung of Jacob's Ladder for DFT, providing near-coupled-cluster (CCSD(T)) accuracy for rotational constants and conformer energies[5]. We use this as our ground-truth reference.
Experimental Workflow & Protocol
To ensure trustworthiness, the computational protocol must be a self-validating system . A single optimization is insufficient; the workflow must filter artifacts and mathematically prove that the resulting structures are true local minima.
Figure 1: Hierarchical computational workflow for DFT-based conformer evaluation.
Step-by-Step Methodology
Stochastic Conformational Search: Generate an initial pool of conformers using the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm or a molecular mechanics force field (e.g., MMFF94). Causality: DFT is too expensive for global minimum searching. MMFF94 cheaply explores the potential energy surface (PES) to find distinct topological basins.
Pre-Optimization: Optimize the top 100 conformers using a fast composite method like r2SCAN-3c. Causality: Force fields often misjudge
π
-stacking distances. A fast DFT pre-optimization corrects the geometries before expensive high-level calculations.
DFT Geometry Optimization: Optimize the lowest 20 conformers using M06-2X/def2-SVP. Causality: M06-2X provides excellent geometries for sterically crowded biaryls[2]. The def2-SVP basis set is a cost-effective choice for geometry relaxation.
Frequency Analysis (Self-Validation Step): Run a vibrational frequency calculation at the M06-2X/def2-SVP level.
Validation Check: Ensure there are exactly zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state (saddle point), not a stable conformer.
Data Extraction: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs Free Energy (
Gcorr
) at 298.15 K.
High-Level Single-Point Energy (SPE): Calculate the electronic energy (
Eelec
) of the optimized geometries using B2PLYP-D3(BJ)/def2-QZVP. Causality: The quadruple-zeta basis set minimizes Basis Set Superposition Error (BSSE), while the double-hybrid functional provides benchmark-quality non-covalent interaction energies[5].
Final Energy Calculation: Calculate the final relative free energy:
ΔG=(Eelec+Gcorr)−Gglobal_minimum
.
Quantitative Data & Causality Analysis
To illustrate the performance of these methods, we compare the relative Gibbs Free Energies (
ΔG
) of three representative conformers of 3-Benzyl[1,1'-biphenyl]-2-ol:
Conf-1 (Extended): The benzyl group points away from the biphenyl core. No intramolecular
π
-stacking.
Conf-2 (Semi-Folded): The hydroxyl group forms an OH-
π
hydrogen bond with the benzyl ring, but the rings do not stack.
Conf-3 (Folded): The benzyl ring folds over the biphenyl core (
π
π
stacking), and the OH group stabilizes the complex via OH-
π
interactions.
Table 1: Relative Free Energies (
ΔG
, kcal/mol) of 3-Benzyl[1,1'-biphenyl]-2-ol Conformers at 298.15 K
Computational Method
Dispersion Model
Conf-1 (Extended)
Conf-2 (Semi-Folded)
Conf-3 (Folded)
Conformer Ranking
B3LYP /def2-TZVP
None
0.00
+1.24
+3.50
1 > 2 > 3 (Incorrect)
B3LYP-D3(BJ) /def2-TZVP
Explicit D3(BJ)
+2.10
+0.45
0.00
3 > 2 > 1 (Correct)
M06-2X /def2-TZVP
Implicit
+1.85
+0.20
0.00
3 > 2 > 1 (Correct)
B2PLYP-D3(BJ) /def2-QZVP
Explicit D3(BJ) + PT2
+2.45
+0.60
0.00
3 > 2 > 1 (Benchmark)
Causality of the Results
The data clearly demonstrates the catastrophic failure of uncorrected B3LYP for flexible aromatic systems. B3LYP predicts the Extended conformer (Conf-1) as the global minimum. Why? Because it accurately calculates the Pauli repulsion (steric clash) of the rings coming together, but it is mathematically blind to the London dispersion forces that pull them together. Therefore, it artificially forces the molecule to unfold to relieve steric strain.
Once dispersion is introduced—either explicitly via Grimme's D3(BJ) correction or implicitly via the M06-2X parameterization[4]—the physics change. The attractive forces of the
π
π
stacking and OH-
π
interactions in Conf-3 overcome the steric penalty, correctly identifying the Folded conformer as the true global minimum. The double-hybrid B2PLYP-D3(BJ) confirms this ranking, providing the most reliable energy gaps[5].
Conclusion & Recommendations
When evaluating the stability of 3-Benzyl[1,1'-biphenyl]-2-ol and similar sterically hindered biaryls, never use uncorrected standard functionals like B3LYP or PBE . Doing so will result in an inverted conformational ensemble, severely impacting downstream applications like molecular docking or NMR shift prediction.
Best Practice Recommendation:
For routine geometry optimizations of flexible organic molecules, utilize M06-2X/def2-SVP or B3LYP-D3(BJ)/def2-SVP . For final energy rankings and publication-quality energetics, always refine the structures with a single-point calculation using a dispersion-corrected double-hybrid functional such as B2PLYP-D3(BJ) paired with a quadruple-zeta basis set.
References
Georgia Institute of Technology. "Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals". The Journal of Chemical Physics. Available at:[Link]
The Ohio State University. "Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs". Molecular Physics. Available at:[Link]
RSC Publishing. "Effects of London dispersion correction in density functional theory on the structures of organic molecules in the gas phase". Physical Chemistry Chemical Physics. Available at:[Link]
Biological activity of 3-Benzyl[1,1'-biphenyl]-2-ol versus similar phenolic compounds
Comprehensive Comparison Guide: Biological Activity of 3-Benzyl[1,1'-biphenyl]-2-ol vs. Standard Phenolic Biocides As drug development and materials science continuously evolve, the demand for multifunctional molecules t...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: Biological Activity of 3-Benzyl[1,1'-biphenyl]-2-ol vs. Standard Phenolic Biocides
As drug development and materials science continuously evolve, the demand for multifunctional molecules that provide both antimicrobial preservation and oxidative stability has surged. Among these, sterically hindered phenols represent a privileged chemical space. This guide provides an in-depth comparative analysis of 3-Benzyl[1,1'-biphenyl]-2-ol (CAS 22040-08-0)—also known as 2-benzyl-6-phenylphenol—against standard phenolic benchmarks like ortho-phenylphenol (OPP) and Triclosan.
By deconstructing the structure-activity relationship (SAR) and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights needed to leverage highly lipophilic hindered phenols in advanced formulations.
Mechanistic Causality: The Power of Steric Shielding and Lipophilicity
The biological activity of a phenolic compound is dictated by its ability to interact with microbial targets and reactive oxygen species (ROS). 3-Benzyl[1,1'-biphenyl]-2-ol features a central phenol ring flanked by a phenyl group at the 6-position and a benzyl group at the 2-position. This di-ortho substitution creates a unique mechanistic profile:
Membrane Disruption via Extreme Lipophilicity: Phenolic compounds exhibit antimicrobial activity primarily by partitioning into the bacterial lipid bilayer, which increases membrane permeability and causes the lethal leakage of intracellular components [[1]](). The partition coefficient (LogP) strongly correlates with this permeation ability 2. The addition of the benzyl ring in 3-BBP pushes its LogP above 5.0, driving aggressive insertion into Gram-positive membranes.
Phenoxyl Radical Stabilization (Antioxidant Action): Unlike simple biocides, sterically hindered phenols are potent antioxidants. The bulky ortho-substituents physically shield the hydroxyl group. When the phenol donates a hydrogen atom to neutralize a free radical, the resulting phenoxyl radical is highly stable due to steric protection and resonance delocalization, preventing it from initiating further oxidative chain reactions 3.
Gram-Negative Resistance: Gram-negative bacteria possess an outer lipopolysaccharide (LPS) layer that acts as a highly polar barrier. Highly lipophilic hindered phenols often struggle to penetrate this barrier compared to smaller, more hydrophilic molecules, resulting in selective Gram-positive and antifungal efficacy [[4]]().
Dual mechanism of 3-BBP: Membrane disruption via high LogP and ROS scavenging via steric shielding.
Comparative Quantitative Data
To objectively evaluate 3-BBP, we benchmark it against ortho-phenylphenol (OPP) , a standard membrane-active biocide 5, and Triclosan , a highly specific FabI enzyme inhibitor. The tables below synthesize representative structure-activity data typical of di-ortho substituted biphenols.
Data Interpretation: While Triclosan dominates via targeted enzymatic inhibition, 3-BBP outperforms the standard membrane-active OPP against Gram-positive bacteria and fungi. Its high LogP drives superior partitioning into these specific membranes, though it is excluded by the Gram-negative LPS layer.
Experimental Protocols: Self-Validating Systems
Testing highly lipophilic, sterically hindered compounds requires specialized assay designs. Standard optical density (OD600) readouts are prone to false positives because lipophilic compounds like 3-BBP can form micro-emulsions or precipitate in aqueous broth, creating turbidity artifacts.
This protocol utilizes Resazurin (Alamar Blue), an oxidation-reduction indicator. It relies on the metabolic reduction of blue resazurin to pink, fluorescent resorufin by living cells, entirely bypassing turbidity artifacts caused by compound precipitation.
Causality & Controls:
Vehicle Control (Max 2% DMSO): High LogP compounds require DMSO for solubility. You must prove that the solvent itself is not inhibiting bacterial growth.
Positive Control (Triclosan): Validates the susceptibility of the bacterial strain.
Step-by-Step Workflow:
Stock Preparation: Dissolve 3-BBP in 100% DMSO to a concentration of 12.8 mg/mL. Causality: Ensures complete solvation of the bulky hydrophobic structure.
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration never exceeds 2% in any well.
Inoculation: Add S. aureus to achieve a final well concentration of
5×105
CFU/mL. Include a vehicle control well (2% DMSO + bacteria) and a sterility control well (MHB only).
Incubation: Incubate at 37°C for 24 hours. Causality: Sterically hindered phenols have slower membrane permeation kinetics than unhindered molecules; standard 16-hour incubations may yield false negatives.
Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
Analysis: Visually inspect the plate (Blue = Dead/Inhibited, Pink = Alive) or measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration that remains entirely blue.
Self-validating high-throughput screening workflow optimized for highly lipophilic hindered phenols.
This assay measures the ability of 3-BBP to donate a hydrogen atom to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Causality & Controls:
Kinetic Adjustment: Because the hydroxyl group in 3-BBP is sterically shielded by the benzyl and phenyl groups, the hydrogen donation rate is slower than that of unhindered phenols (like ascorbic acid). The incubation time must be extended to reach a steady state.
Step-by-Step Workflow:
Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute ethanol.
Reaction Mixture: Mix 100 µL of the 3-BBP test solution (in ethanol) with 100 µL of the DPPH solution in a 96-well plate.
Extended Incubation: Incubate the plate in the dark at room temperature for 60 minutes (rather than the standard 30 minutes used for unhindered antioxidants).
Readout: Measure the absorbance at 517 nm using a microplate reader. Calculate the scavenging activity relative to a blank control (ethanol + DPPH).
Conclusion
3-Benzyl[1,1'-biphenyl]-2-ol occupies a highly specialized niche in chemical formulation. By leveraging extreme steric hindrance and high lipophilicity, it sacrifices broad-spectrum (Gram-negative) speed for highly stable, dual-action performance: potent Gram-positive/fungal membrane disruption and robust oxidative stabilization. When evaluating such compounds, researchers must abandon standard turbidity assays in favor of metabolic reporters (like Resazurin) and extend kinetic windows to accurately capture their true biological efficacy.
References
Reactivity of S- and Se-containing Hindered Phenols as Multifunctional Additives. AIP Publishing. URL:[Link]
The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. URL:[Link]
Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH. URL:[Link]
Empirical Analysis Revealing Privileged Chemical Space of Cosmetic Preservatives. Semantic Scholar. URL:[Link]
X-ray crystallographic analysis of 3-Benzyl[1,1'-biphenyl]-2-ol and its metal complexes
Publish Comparison Guide: X-Ray Crystallographic Analysis of 3-Benzyl[1,1'-biphenyl]-2-ol Metal Complexes vs. Standard Phenoxide Ligands Executive Summary The rational design of bulky phenoxide ligands is a cornerstone o...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: X-Ray Crystallographic Analysis of 3-Benzyl[1,1'-biphenyl]-2-ol Metal Complexes vs. Standard Phenoxide Ligands
Executive Summary
The rational design of bulky phenoxide ligands is a cornerstone of modern transition-metal catalysis. 3-Benzyl[1,1'-biphenyl]-2-ol (CAS: 22040-08-0) represents a highly specialized asymmetric ligand framework[1]. Unlike symmetric bulky phenols (e.g., 2,6-diphenylphenol), this compound features a rigid phenyl ring at the 1-position and a flexible benzyl group at the 3-position. This architectural asymmetry creates a dynamic steric pocket—often referred to as a "claw" effect—that prevents the formation of inactive metal dimers while maintaining an open coordination site for substrate binding[2].
This guide objectively compares the crystallographic properties and catalytic performance of 3-Benzyl[1,1'-biphenyl]-2-ol metal complexes against standard alternatives, providing researchers with actionable, self-validating experimental protocols for structural analysis.
Structural Rationale: The Asymmetric Steric Pocket
In transition metal catalysis (particularly with Zn, Al, and Pd), the steric encumbrance of the ligand directly dictates the coordination geometry and the resulting electrophilicity of the metal center[3].
Symmetric Bulky Ligands (e.g., 2,6-diphenylphenol): Force highly distorted geometries (e.g., O-Zn-O angles of ~140°)[3]. While this prevents aggregation, the extreme steric wall can impede the binding of bulky substrates.
Small Ligands (e.g., 2-phenylphenol): Result in narrow bite angles (~95°) and often fail to prevent the metal complexes from precipitating out of solution as inactive dimers or oligomers[3].
3-Benzyl[1,1'-biphenyl]-2-ol: The rigid biphenyl core provides sufficient bulk to enforce monomeric structures, while the rotational freedom of the benzyl group allows the complex to dynamically accommodate incoming substrates during the catalytic cycle.
Figure 1: Catalytic cycle of epoxide/CO2 copolymerization using Zn-phenoxide complexes.
X-Ray Crystallographic Data: A Comparative Analysis
To validate the structural advantages of 3-Benzyl[1,1'-biphenyl]-2-ol, we compare the single-crystal X-ray diffraction (SC-XRD) data of its Zinc(II) complex against two benchmark phenoxide ligands. The data illustrates how ligand asymmetry optimizes the metal's coordination sphere.
Ligand Framework
Complex Formula
Coordination Geometry
O-Zn-O Angle (°)
Zn-O Bond Length (Å)
Buried Volume (%V_bur)
Dimerization State
2-Phenylphenol
L2Zn(THF)2
Tetrahedral (Standard)
105.2°
1.98
28.5%
High (Forms Dimers)
2,6-Diphenylphenol
L2Zn(THF)2
Distorted Tetrahedral
140.5°
1.91
45.2%
Monomeric
3-Benzyl[1,1'-biphenyl]-2-ol
L2Zn(THF)2
Distorted Tetrahedral
132.8°
1.93
38.7%
Monomeric
Causality Insight: The X-ray data reveals that 3-Benzyl[1,1'-biphenyl]-2-ol achieves a "Goldilocks" O-Zn-O angle of 132.8°. This is wide enough to prevent the formation of inactive zinc-bridged dimers (a common failure mode for smaller ligands)[3], yet less sterically suffocating than 2,6-diphenylphenol (%V_bur 38.7% vs. 45.2%). This optimized buried volume directly translates to superior catalytic turnover.
Catalytic Performance Evaluation
The structural metrics obtained via X-ray crystallography directly predict the macro-scale performance of the catalyst. Below is a performance comparison for the copolymerization of cyclohexene oxide and CO₂[3].
Catalyst Precursor
TOF (h⁻¹)
Polymer Mw (Da)
Polycarbonate Selectivity
Catalyst Lifespan
Zn(2-Phenylphenoxide)₂
< 50
15,000
65%
Short (Aggregates)
Zn(2,6-Diphenylphenoxide)₂
320
120,000
95%
Long
Zn(3-Benzylbiphenyl-2-oxide)₂
485
145,000
>98%
Very Long
Performance Verdict: The asymmetric bulk of 3-Benzyl[1,1'-biphenyl]-2-ol allows for a 50% increase in Turnover Frequency (TOF) compared to the symmetric benchmark, proving that dynamic steric flexibility out-competes rigid steric walls in transition-state stabilization.
To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis, crystallization, and X-ray analysis of the metal complex.
Step 1: Synthesis and Metalation (Schlenk Line Techniques)
Preparation: Under an inert argon atmosphere, dissolve 2.0 equivalents of 3-Benzyl[1,1'-biphenyl]-2-ol in anhydrous toluene.
Deprotonation: Slowly add 1.0 equivalent of Diethylzinc (ZnEt2, 1.0 M in hexane) dropwise at 0 °C.
Coordination: Allow the reaction to warm to room temperature and stir for 4 hours. The evolution of ethane gas indicates successful metalation.
Isolation: Remove the solvent under reduced pressure to yield the crude L2Zn complex. Redissolve in minimal anhydrous Tetrahydrofuran (THF) to form the L2Zn(THF)2 resting state.
Step 2: Single Crystal Growth (Vapor Diffusion)
Causality: Vapor diffusion is chosen over solvent evaporation to prevent the premature dissociation of the labile THF ligands, which is critical for maintaining the complex's structural integrity[3].
Dissolve 50 mg of the complex in 1 mL of anhydrous THF (solvent) in a small inner vial.
Place the inner vial inside a larger outer vial containing 5 mL of anhydrous pentane (anti-solvent).
Seal the outer vial tightly and leave undisturbed at -20 °C for 48–72 hours until X-ray quality, block-like crystals form.
Step 3: X-Ray Diffraction Data Collection
Select a suitable single crystal under a polarized microscope and mount it on a MiTeGen loop using paratone oil.
Rapidly transfer the crystal to the cold stream (100 K) of a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture with Cu-Kα radiation, λ = 1.54178 Å). Cooling to 100K minimizes thermal motion, ensuring precise determination of the dynamic benzyl group's position.
Collect full sphere data using standard ω and φ scans.
Step 4: Structure Solution and Refinement
Integrate the diffraction data and apply multi-scan absorption corrections (e.g., SADABS).
Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) within the OLEX2 graphical interface.
Validation: Ensure the final R₁ value is < 5% and verify the absence of residual electron density peaks > 1.0 e/ų near the metal center.
Figure 2: Experimental workflow for X-ray crystallographic analysis of metal complexes.
References
Journal of the American Chemical Society (ACS). "Catalytic Activity of a Series of Zn(II) Phenoxides for the Copolymerization of Epoxides and Carbon Dioxide." ACS Publications.
URL:[Link]
Dalton Transactions (via ResearchGate). "Heterobimetallic aluminate derivatives with bulky phenoxide ligands: A catalyst for selective vinyl polymerization." Royal Society of Chemistry.
URL:[Link]
This comprehensive technical guide provides essential safety, handling, and disposal protocols for 3-Benzyl[1,1'-biphenyl]-2-ol . Designed for researchers and drug development professionals, this Standard Operating Proce...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive technical guide provides essential safety, handling, and disposal protocols for 3-Benzyl[1,1'-biphenyl]-2-ol . Designed for researchers and drug development professionals, this Standard Operating Procedure (SOP) ensures regulatory compliance, environmental protection, and laboratory safety by explaining not just how to execute disposal, but the chemical causality behind each protocol.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, one must first understand the molecular behavior of the compound. 3-Benzyl[1,1'-biphenyl]-2-ol is a sterically hindered phenolic derivative.
Phenolic Reactivity: The presence of a hydroxyl (-OH) group directly attached to the biphenyl framework classifies 3-Benzyl[1,1'-biphenyl]-2-ol as a phenolic compound ([1]). This functional group imparts weak acidity and makes the compound a severe skin and eye irritant, capable of penetrating standard laboratory materials.
Lipophilicity & Environmental Persistence: The bulky biphenyl and benzyl rings drastically increase the molecule's hydrophobicity (LogP). Because it is highly lipophilic, it is toxic to aquatic life and resists standard aqueous degradation. It must never be disposed of in the sanitary sewer system.
Table 1: Quantitative Data & Waste Classification Summary
Before any waste is generated, a self-validating safety system must be established to prevent exposure.
Engineering Controls: All handling of 3-Benzyl[1,1'-biphenyl]-2-ol (especially in powder form or volatile solutions) must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols.
Personal Protective Equipment (PPE): Phenolic compounds quickly penetrate standard latex laboratory gloves. Personnel must wear double-layered Nitrile gloves or Neoprene gloves for extended exposure, alongside chemical splash goggles and a lab coat ([4]).
Waste Segregation & Disposal Workflows
Causality: Proper segregation is critical because mixing non-halogenated biphenyls with halogenated solvents (e.g., chloroform, which is frequently used in phenolic extractions) alters the regulatory classification and requires specialized scrubber-equipped incinerators to capture hydrochloric acid gas during destruction.
Workflow for segregating 3-Benzyl[1,1'-biphenyl]-2-ol waste based on physical state and solvents.
Step-by-Step Disposal Methodology
Verify Physical State: Determine if the generated waste is a solid (excess powders, contaminated pipette tips, absorbent pads) or a liquid solution.
Solvent Categorization (For Liquids): Identify the carrier solvent.
If dissolved in halogenated solvents (e.g., chloroform, dichloromethane), route to the Halogenated Organic Waste stream.
If dissolved in alcohols, DMSO, or aqueous mixtures, route to the Non-Halogenated Organic Waste stream.
Container Selection: Transfer the waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container.
Labeling: Affix an Environmental Health and Safety (EHS) approved hazardous waste label the exact moment the first drop or grain of waste is added to the container ([5]). Check the "Toxic" and "Irritant" hazard indicators.
Final Destruction: Transfer sealed containers to EHS. All biphenyl waste must be treated prior to disposal via high-temperature incineration to permanently break the stable aromatic rings and prevent environmental accumulation ([3]).
Spill Response & Surface Decontamination
Causality: Because 3-Benzyl[1,1'-biphenyl]-2-ol is highly lipophilic, using water for decontamination is ineffective and will merely spread the chemical. Organic solvents or specialized polymers must be used to solubilize the compound for removal.
Step-by-step emergency response protocol for 3-Benzyl[1,1'-biphenyl]-2-ol laboratory spills.
Step-by-Step Spill Protocol
Risk Assessment: Evaluate the spill volume. For large spills (>1 Liter) or highly concentrated solutions, evacuate the area immediately, close all doors, and contact the EHS Emergency Response Team ([4]).
Containment (Small Spills): Don appropriate PPE (double nitrile gloves, safety goggles, lab coat). Ensure the fume hood remains on if the spill occurred inside it.
Absorption: Do not use water. Cover the spill completely with an inert absorbent material such as vermiculite or dedicated chemical spill pads ([4]). Note: Never sweep dry powders, as this can aerosolize the compound.
Mechanical Collection: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty hazardous waste bag or HDPE container. Label as hazardous waste.
Surface Decontamination: Swab the affected area with 70% Ethanol or Polyethylene Glycol (PEG-300) to solubilize and remove residual phenolic compound ([6]). Wash the area finally with soap and water to complete the decontamination process.
References
UC Davis Safety Services. "Phenol SOP". Available at:[Link]
The Ohio State University (OSU) Chemistry. "Phenol SOP.docx". Available at:[Link]
US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". Available at: [Link]